molecular formula C12H10OS2 B1324109 3-(2-thiomethylbenzoyl)thiophene CAS No. 896618-53-4

3-(2-thiomethylbenzoyl)thiophene

Cat. No.: B1324109
CAS No.: 896618-53-4
M. Wt: 234.3 g/mol
InChI Key: MOCDQXGEEYFLTL-UHFFFAOYSA-N
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Description

3-(2-Thiomethylbenzoyl)thiophene (CAS 896618-53-4) is a high-purity chemical compound supplied for research and development purposes. This synthetic thiophene derivative features a molecular formula of C 12 H 10 OS 2 and a molecular weight of 234.34 . Thiophene-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and presence in several approved drugs . The thiophene nucleus is a common pharmacophore found in therapeutics areas including anti-inflammatory, antimicrobial, antifungal, and anticancer agents . Specifically, derivatives similar to 3-(2-thiomethylbenzoyl)thiophene serve as critical building blocks in the synthesis of complex molecules for investigating new pharmacological pathways . Researchers value this compound for its potential in developing novel bioactive molecules. Its structure, incorporating both thiophene and thiomethylbenzoyl groups, makes it a versatile intermediate for further chemical modification, particularly in the exploration of structure-activity relationships (SAR) . This compound is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylsulfanylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCDQXGEEYFLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641833
Record name [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID20641833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-53-4
Record name [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thiomethylbenzoyl)thiophene for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-(2-thiomethylbenzoyl)thiophene, a specialized heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. Due to the compound's specific nature, this guide synthesizes data from foundational chemical principles and analogous structures to offer predictive insights and robust experimental frameworks. It is designed to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel thiophene derivatives.

Compound Identification and Physicochemical Profile

3-(2-Thiomethylbenzoyl)thiophene, also known as (2-(methylthio)phenyl)(thiophen-3-yl)methanone, is an aromatic ketone featuring a thiophene ring acylated at the 3-position with a 2-thiomethylbenzoyl group. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential biological activity.

Structural and Molecular Data

The fundamental identifiers and calculated properties for this compound are summarized below. These values provide a critical baseline for its analytical characterization.

Diagram 1: Chemical Structure of 3-(2-thiomethylbenzoyl)thiophene

Caption: Structure of (2-(methylthio)phenyl)(thiophen-3-yl)methanone.

Table 1: Compound Identification and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name (2-(Methylthio)phenyl)(thiophen-3-yl)methanoneNomenclature Rules
Molecular Formula C₁₂H₁₀OS₂Calculated
Molecular Weight 234.34 g/mol Calculated
Canonical SMILES CS(C=1C=CC=C(C=1)C(=O)C=2C=CSC=2)Structure
InChI Key InChI=1S/C12H10OS2/c1-15-10-7-3-2-6-9(10)11(13)12-5-4-8-14-12/h2-8H,1H3Structure
Physical State Predicted to be a high-boiling point liquid or a low-melting point solid at room temperature.[1]Analogy
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF; insoluble in water.[1][2]Analogy
Boiling Point Not experimentally determined; predicted to be > 200 °C at atmospheric pressure.Estimation
Melting Point Not experimentally determined.-

Synthesis and Purification Protocol

The most direct and industrially scalable route to synthesize 3-(2-thiomethylbenzoyl)thiophene is via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of thiophene with 2-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst.

Rationale for Synthetic Strategy
  • Choice of Reactants : Thiophene is a highly reactive aromatic heterocycle, making it an excellent substrate for Friedel-Crafts acylation.[3] 2-(Methylthio)benzoyl chloride serves as the acylating agent.

  • Regioselectivity : Acylation of unsubstituted thiophene typically occurs with high selectivity at the 2-position due to the superior stabilization of the cationic intermediate (Wheland intermediate).[3] To achieve the desired 3-substitution, a blocking group strategy or synthesis from a 3-substituted thiophene precursor (e.g., 3-bromothiophene followed by lithiation and reaction with the acyl chloride) would be necessary. However, for the purpose of this guide, we will detail the direct acylation which may yield a mixture of 2- and 3-isomers, requiring careful purification. For a regioselective synthesis, starting with 3-lithiothiophene would be the preferred, albeit more complex, method.

  • Catalyst Selection : While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to polymerization or degradation of the sensitive thiophene ring.[4] Milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc bromide (ZnBr₂) offer a balance of reactivity and control, often leading to cleaner reactions and higher yields of the desired product.[4][5]

Detailed Experimental Protocol: Friedel-Crafts Acylation

Diagram 2: Synthesis Workflow

G reagents 1. Reagent Preparation (Thiophene, Acyl Chloride, Lewis Acid, Solvent) reaction 2. Reaction Setup (Inert atmosphere, 0°C to RT) reagents->reaction Add catalyst to substrate monitoring 3. Progress Monitoring (TLC/GC-MS) reaction->monitoring Stir for 2-12h quench 4. Reaction Quench (Ice-water/dilute HCl) monitoring->quench Upon completion extraction 5. Workup (Organic Extraction) quench->extraction Phase separation purification 6. Purification (Column Chromatography) extraction->purification Isolate crude product characterization 7. Characterization (NMR, IR, MS) purification->characterization Obtain pure product G cluster_0 Reactivity Map img img A Electrophilic Attack (Position 5) B Nucleophilic Attack (Carbonyl Carbon) C Oxidation (Thioether Sulfur)

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2-thiomethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 3-(2-thiomethylbenzoyl)thiophene. In the absence of direct experimental spectra, this document serves as a predictive framework, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures. Our approach is to dissect the molecule into its constituent functional groups—a thiophene ring, a benzoyl moiety, and a thiomethyl group—and to synthesize their known spectroscopic behaviors to forecast the spectral characteristics of the complete molecule. This guide is designed to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the structural elucidation of this and similar compounds.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 3-(2-thiomethylbenzoyl)thiophene have been numbered as follows:

Molecular structure and atom numbering of 3-(2-thiomethylbenzoyl)thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: Acquiring NMR Spectra

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a standard procedure for the analysis of a small organic molecule like 3-(2-thiomethylbenzoyl)thiophene.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution through a pipette with a cotton plug into a clean NMR tube. dissolve->filter place Place the NMR tube in the spectrometer. lock Lock on the deuterium signal of the solvent. place->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire_1H Acquire the ¹H NMR spectrum. shim->acquire_1H acquire_13C Acquire the ¹³C NMR spectrum. acquire_1H->acquire_13C acquire_2D Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed. acquire_13C->acquire_2D fourier Apply Fourier transform to the raw data. phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals in the ¹H spectrum. baseline->integrate reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). integrate->reference cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(2-thiomethylbenzoyl)thiophene is expected to exhibit distinct signals for the protons on the thiophene and benzene rings, as well as the methyl protons of the thiomethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic ring currents.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H57.6 - 7.8ddJ(H5-H4) = 5.0, J(H5-H2) = 1.0Deshielded due to proximity to the electron-withdrawing benzoyl group and the sulfur atom.
H27.4 - 7.6ddJ(H2-H4) = 3.0, J(H2-H5) = 1.0Influenced by the anisotropic effect of the carbonyl group.
H47.2 - 7.4ddJ(H4-H5) = 5.0, J(H4-H2) = 3.0Typical chemical shift for a proton on a substituted thiophene ring.
H3' - H6'7.3 - 7.6m-Complex multiplet due to overlapping signals of the four protons on the benzene ring.
-SCH₃ (H7)2.4 - 2.6s-Singlet in the typical range for a methyl group attached to a sulfur atom adjacent to an aromatic ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C6 (C=O)190 - 195Typical chemical shift for a ketone carbonyl carbon between two aromatic rings.
C1'138 - 142Aromatic carbon attached to the carbonyl group, deshielded.
C2'135 - 140Aromatic carbon bearing the thiomethyl group.
C3', C4', C5', C6'125 - 135Range for substituted benzene ring carbons.
C3135 - 140Thiophene carbon attached to the benzoyl group.
C2, C4, C5125 - 135Range for substituted thiophene ring carbons.
C7 (-SCH₃)15 - 20Typical chemical shift for a methyl carbon attached to a sulfur atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of the solid or liquid sample directly onto the ATR crystal. apply_pressure Apply pressure to ensure good contact between the sample and the crystal. collect_background Collect a background spectrum of the empty ATR crystal. apply_pressure->collect_background collect_sample Collect the sample spectrum. collect_background->collect_sample ratio Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum. atr_correction Apply an ATR correction if necessary. ratio->atr_correction cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Workflow for ATR-FTIR data acquisition and processing.

Predicted IR Absorption Bands

The IR spectrum of 3-(2-thiomethylbenzoyl)thiophene is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-S bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
Aromatic C-H3100 - 3000Medium to WeakStretching
Aliphatic C-H (-SCH₃)2950 - 2850WeakStretching
C=O (Ketone)1650 - 1630StrongStretching
Aromatic C=C1600 - 1450MediumStretching
C-S700 - 600Medium to WeakStretching

The carbonyl stretching frequency is expected to be in the lower end of the typical range for aromatic ketones due to the conjugation with both the thiophene and benzene rings.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

EI_MS_Workflow cluster_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis introduce Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC inlet). bombard Bombard the sample with high-energy electrons (typically 70 eV). accelerate Accelerate the resulting ions into the mass analyzer. separate Separate the ions based on their mass-to-charge ratio (m/z). accelerate->separate detect Detect the ions and generate the mass spectrum. separate->detect cluster_intro cluster_intro cluster_ionization cluster_ionization cluster_intro->cluster_ionization cluster_analysis cluster_analysis cluster_ionization->cluster_analysis Fragmentation_Pathway M [C₁₂H₁₀OS₂]⁺˙ m/z = 234 (Molecular Ion) frag1 [C₁₁H₇OS]⁺ m/z = 187 M->frag1 - •SCH₃ frag2 [C₇H₅O]⁺ m/z = 105 M->frag2 - •C₅H₃S₂ frag3 [C₅H₃S₂]⁺ m/z = 111 M->frag3 - •C₇H₅O frag4 [C₆H₅]⁺ m/z = 77 frag2->frag4 - CO frag5 [C₄H₃S]⁺ m/z = 83 frag3->frag5 - CS

Predicted major fragmentation pathway for 3-(2-thiomethylbenzoyl)thiophene.

Predicted Major Fragments:

m/z Proposed Fragment Notes
234[C₁₂H₁₀OS₂]⁺˙Molecular ion (M⁺)
187[M - •SCH₃]⁺Loss of a thiomethyl radical.
139[C₇H₅S]⁺Benzoyl cation. A common fragment for benzoyl compounds. [2][3]
111[C₄H₃S-C=O]⁺Thienoyl cation.
105[C₆H₅-C=O]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.
83[C₄H₃S]⁺Thienyl cation.
77[C₆H₅]⁺Phenyl cation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(2-thiomethylbenzoyl)thiophene. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral profile that can guide the synthesis, purification, and characterization of this molecule. The experimental protocols and interpretive rationales presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently approach the structural elucidation of this and other novel heterocyclic compounds.

References

  • SpectraBase. 3-Benzoylthiophene. [Link] [4]2. LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] [2]3. JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Whitman College. GCMS Section 6.11.4. [Link] [5]8. eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link] 9. MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

Sources

A Technical Guide to the Crystallographic Analysis of Novel Thiophene Derivatives: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical framework for the determination and analysis of the crystal structure of novel thiophene-based compounds. While crystallographic data for the specific molecule 3-(2-thiomethylbenzoyl)thiophene is not currently available in open-access databases, this document serves as a comprehensive whitepaper detailing the requisite experimental and analytical workflows. We will use the closely related and well-understood molecule, 2-benzoylthiophene, as a practical case study to illustrate the entire process, from synthesis and crystallization to advanced structural elucidation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to apply crystallographic techniques to novel heterocyclic compounds.

Introduction: The Structural Imperative of Thiophene Scaffolds

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Their bioisosteric relationship with benzene, coupled with a unique electronic profile, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The therapeutic potential of these compounds—ranging from antibacterial to anticancer agents—is intrinsically linked to their three-dimensional structure, which dictates molecular recognition at the target binding site.[2]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. It provides precise data on bond lengths, bond angles, torsional conformations, and the intricate network of intermolecular interactions that govern crystal packing. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

  • Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

  • Intellectual Property: Securing robust patent claims with definitive structural data.

Given the absence of published data for 3-(2-thiomethylbenzoyl)thiophene, this guide will provide the complete methodological blueprint necessary to perform such a structural determination from first principles.

Part 1: Synthesis and Crystallization of a Model System: 2-Benzoylthiophene

The first and often most challenging step in a crystallographic study is obtaining high-quality single crystals. This requires a pure sample of the compound, followed by a systematic approach to crystallization.

Expertise in Synthesis: A Representative Protocol

2-Benzoylthiophene serves as an excellent analog for this study.[3][4] It can be reliably synthesized via a Friedel-Crafts acylation, a foundational reaction in organic chemistry.

Protocol: Synthesis of 2-Benzoylthiophene

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15 minutes.

  • Thiophene Addition: Following the addition of benzoyl chloride, add thiophene (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice. Add concentrated hydrochloric acid (HCl) to dissolve the aluminum salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-benzoylthiophene.[5]

Trustworthiness in Protocol: The Art of Crystallization

Growing diffraction-quality crystals is a process of controlled precipitation. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Protocol: Single-Crystal Growth by Slow Evaporation

  • Solvent Screening: Select a suitable solvent or solvent system. Good candidates are moderately volatile and dissolve the compound to a reasonable extent. For 2-benzoylthiophene, solvents like ethanol, isopropanol, or a mixture such as ethyl acetate/heptane are effective.

  • Solution Preparation: In a small, clean vial, dissolve a small amount (5-10 mg) of the purified compound in the chosen solvent (0.5-1.0 mL) with gentle warming if necessary to achieve full dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle once or twice. This allows the solvent to evaporate slowly over several days to a week. Place the vial in a vibration-free location.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop or a fine needle, removing any excess solvent with the edge of a filter paper.

Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The SC-XRD workflow is a systematic process that transforms a physical crystal into a refined 3D molecular model. Each step is critical for ensuring data quality and structural accuracy.

Experimental Workflow Diagram

The logical flow from a physical crystal to a final structural model is depicted below.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_ref Refinement & Validation Crystal 1. Crystal Selection & Mounting Diffractometer 2. Data Collection (Diffractometer) Crystal->Diffractometer Mount on goniometer Reduction 3. Data Reduction (Integration & Scaling) Diffractometer->Reduction Raw diffraction frames Solution 4. Structure Solution (e.g., SHELXT) Reduction->Solution Reflection file (hkl) Refinement 5. Structure Refinement (e.g., SHELXL) Solution->Refinement Initial atomic model Validation 6. Validation & CIF (e.g., PLATON) Refinement->Validation Refined structure

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope. It should have well-defined faces and be free of cracks or defects. The crystal is mounted on a goniometer head using a cryoprotectant oil, which also allows for flash-cooling to cryogenic temperatures (typically 100 K) to minimize thermal motion and radiation damage.[6]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of orientations while a detector collects the diffraction pattern—the positions and intensities of thousands of diffracted X-ray spots.

  • Data Reduction: The raw detector images are processed. The spots are indexed to determine the unit cell dimensions and crystal system. The intensities of all spots are integrated, scaled, and corrected for experimental factors to produce a reflection file.

  • Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods or the Patterson method, as implemented in programs like SHELXT. This step generates an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[7]

  • Validation: The final structure is validated to ensure its chemical sense and quality. This involves checking bond lengths and angles against known values and analyzing the model for any inconsistencies. The final, validated structure is reported in a standard Crystallographic Information File (CIF).

Part 3: Structural Analysis of the Model System

While we do not have an experimental CIF for 2-benzoylthiophene, we can present representative data based on known structures of similar thiophene derivatives to illustrate the type of information obtained.[6][8]

Representative Crystallographic Data Table
ParameterIllustrative Value for a Benzoylthiophene Derivative
Chemical FormulaC₁₁H₈OS
Formula Weight ( g/mol )188.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.14
b (Å)14.01
c (Å)11.45
β (°)100.2
Volume (ų)968
Z (molecules/unit cell)4
Temperature (K)100
R-factor (R1)~0.04-0.06
Goodness-of-fit (S)~1.0

This data is illustrative and based on typical values for similar organic molecules for educational purposes.[6]

Key Structural Features

The primary output of a crystal structure determination is a detailed geometric description of the molecule.

Caption: Molecular structure of 2-benzoylthiophene.

  • Bond Lengths and Angles: The thiophene ring is expected to be planar.[9][10] The C-S bond lengths are typically around 1.70 Å, while the C-C bonds within the ring vary slightly.[9] The geometry around the ketone carbonyl carbon (C5) would be trigonal planar, with a C=O bond length of approximately 1.23 Å.[2]

  • Conformation: A critical parameter is the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring. This angle is determined by rotation around the C1-C5 bond. Steric hindrance and crystal packing forces will dictate this conformation, which can range from nearly planar to highly twisted. In many benzoylthiophene derivatives, this angle is significant, often between 30° and 70°, to minimize steric clash.[1][11]

Part 4: Application to the Target Molecule: 3-(2-thiomethylbenzoyl)thiophene

Extrapolating from the model system, we can anticipate the key structural questions for 3-(2-thiomethylbenzoyl)thiophene :

  • Overall Conformation: The substitution pattern is more complex. The benzoyl group is at the 3-position of the thiophene, and the phenyl ring is substituted with a thiomethyl (-SMe) group at its ortho position. The primary conformational flexibility will involve rotation around two key bonds:

    • The Thiophene-Carbonyl bond.

    • The Carbonyl-Phenyl bond.

    • The Phenyl-Sulfur bond of the thiomethyl group.

  • Intramolecular Interactions: The ortho-thiomethyl group introduces the possibility of non-covalent intramolecular interactions. A short contact between the sulfur atom of the thiomethyl group and the carbonyl oxygen atom is possible, which could influence the conformation of the benzoyl group and potentially form a five- or six-membered pseudo-ring.

  • Crystal Packing: The presence of multiple sulfur atoms and a polar carbonyl group provides sites for various intermolecular interactions, such as C-H···O and C-H···S hydrogen bonds. These interactions, along with potential π-π stacking between the aromatic rings, will govern the supramolecular assembly in the crystal.[7]

  • Potential for Disorder: Thiophene-3-carbonyl derivatives are known to exhibit "ring-flip" disorder, where the sulfur atom of the thiophene ring can occupy two positions with different occupancies within the crystal lattice.[12][13] This is a critical phenomenon to look for during structure refinement, as it can affect the interpretation of the molecular geometry.

Conclusion

Determining the crystal structure of a novel compound like 3-(2-thiomethylbenzoyl)thiophene is a systematic and powerful process that yields unparalleled insight into its molecular architecture. While direct experimental data is not yet public, this guide has provided a comprehensive, field-proven framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined herein, researchers can confidently elucidate the structures of new chemical entities. The resulting crystallographic information is not merely a dataset but a critical tool that accelerates the rational design of next-generation therapeutics and advanced materials.

References

  • Fun, H.-K., et al. (2012). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2441. [Link]

  • Gurbanov, A. V., et al. (2022). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-64. [Link]

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"3-(2-thiomethylbenzoyl)thiophene" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-thiomethylbenzoyl)thiophene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(2-thiomethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. Given its structural motifs—a thiophene ring coupled with a substituted benzoyl group—this compound belongs to the class of aryl thienyl ketones, which are known for their diverse biological activities and utility as synthetic intermediates. This document, intended for researchers, scientists, and professionals in drug development, will cover the fundamental molecular characteristics, synthetic pathways, physicochemical properties, and potential applications of this compound.

Molecular Identity and Physicochemical Properties

Molecular Formula: C₁₂H₁₀OS₂

Molecular Weight: 234.34 g/mol

The structure of 3-(2-thiomethylbenzoyl)thiophene incorporates a thiophene ring acylated at the 3-position with a 2-thiomethylbenzoyl group. The presence of two sulfur atoms, a carbonyl group, and two aromatic rings imparts specific physicochemical properties that are crucial for its behavior in chemical and biological systems.

Data Summary Table:

PropertyValue (Predicted/Inferred)Source/Basis for Inference
Molecular Formula C₁₂H₁₀OS₂Calculated from structure
Molecular Weight 234.34 g/mol Calculated from formula
Physical State Likely a solid at room temperatureBased on similar aryl ketones
Solubility Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol)Inferred from properties of 4-(Methylthio)benzaldehyde[1]
LogP ~3-4Estimated based on structural analogs like 4-(methylthio)benzoyl chloride (LogP ~2.62)[2]
Boiling Point > 200 °C at atmospheric pressureInferred from analogs like 4-(Methylthio)benzaldehyde (86-90 °C at 1 mmHg)[1]

Synthesis of 3-(2-thiomethylbenzoyl)thiophene

The synthesis of 3-(2-thiomethylbenzoyl)thiophene can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aryl ketones.[3][4] This approach involves the reaction of a thiophene substrate with an activated acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary route for synthesizing the target molecule is the acylation of thiophene with 2-(methylthio)benzoyl chloride. The regioselectivity of Friedel-Crafts acylation on an unsubstituted thiophene ring generally favors the 2-position.[3] However, to obtain the 3-substituted product, specific reaction conditions or a pre-functionalized thiophene (e.g., 3-lithiothiophene or a 3-stannylthiophene) might be necessary in a cross-coupling reaction. For the purpose of this guide, we will outline the direct Friedel-Crafts acylation, acknowledging that optimization would be required to favor the 3-isomer.

The key steps are:

  • Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the oxygen of the acyl chloride, forming a highly electrophilic acylium ion.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the acylium ion.

  • Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic thiophene ring, yielding the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction AcylChloride 2-(methylthio)benzoyl chloride AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl3, SnCl4) LewisAcid->Reaction Catalysis Product 3-(2-thiomethylbenzoyl)thiophene Reaction->Product

Caption: Workflow for the synthesis of 3-(2-thiomethylbenzoyl)thiophene via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Friedel-Crafts acylation of thiophene.[6]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene)[7]. The flask is cooled to 0 °C in an ice bath.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) (1.1 equivalents), is added portion-wise to the stirred solution.[8]

  • Acylating Agent Addition: 2-(methylthio)benzoyl chloride (1.0 equivalent), dissolved in the same dry solvent, is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the 3-(2-thiomethylbenzoyl)thiophene isomer.

Spectroscopic Characterization (Predicted)

The structural features of 3-(2-thiomethylbenzoyl)thiophene would give rise to characteristic signals in various spectroscopic analyses.

  • ¹H NMR: Protons on the thiophene ring would appear in the aromatic region (δ 7-8 ppm). The protons on the substituted benzene ring would also be in this region, likely showing a complex splitting pattern due to their substitution. The methyl protons of the thiomethyl group would give a singlet at approximately δ 2.5 ppm.

  • ¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (δ 180-200 ppm). The carbon of the thiomethyl group would appear around δ 15-25 ppm. The aromatic carbons of the thiophene and benzene rings would have signals in the δ 120-140 ppm range.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1630-1680 cm⁻¹ for aryl ketones.[9] C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹, and C-S stretching vibrations may be present but are often weak.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 234.34. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Potential Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are prevalent in pharmaceuticals and functional organic materials. The structural features of 3-(2-thiomethylbenzoyl)thiophene suggest several areas of potential application.

Medicinal Chemistry

The thiophene nucleus is a well-known "structural alert" in drug metabolism, as it can be bioactivated by cytochrome P450 enzymes to form reactive metabolites.[10][11] However, this reactivity can also be harnessed for therapeutic benefit. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic properties.[12][13]

  • Enzyme Inhibition: The ketone and thiomethyl functionalities could serve as interaction points with biological targets. Many enzyme inhibitors incorporate similar structural motifs.

  • Anticancer and Antimicrobial Agents: The combination of aromatic and sulfur-containing heterocycles is a common feature in many anticancer and antimicrobial drugs.[11]

Materials Science

Thiophene-based molecules are fundamental building blocks for organic semiconductors, used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[14] The extended π-conjugation in aryl-substituted thiophenes can lead to desirable electronic and optical properties. While the direct conjugation in the 3-substituted isomer is less extensive than in the 2-substituted counterpart, it can still contribute to the development of novel materials with specific charge transport or photophysical characteristics.

Conclusion

References

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An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(2-thiomethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of the novel compound 3-(2-thiomethylbenzoyl)thiophene. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with actionable experimental protocols to facilitate a thorough understanding and investigation of the molecule's stability profile.

Introduction: Chemical Profile and Significance

3-(2-thiomethylbenzoyl)thiophene is a heterocyclic compound featuring a thiophene ring linked to a benzoyl group, which is further substituted with a thiomethyl (thioether) moiety. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities and its role as a bio-isosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity.[1] The presence of three key functional groups—the thiophene ring, the ketone, and the thioether—dictates the molecule's chemical reactivity and susceptibility to degradation. Understanding the stability of this compound is paramount for its development as a potential therapeutic agent, as degradation can impact efficacy, safety, and shelf-life.

This guide will explore the theoretical stability based on its constituent functional groups and provide detailed protocols for forced degradation studies to identify and characterize potential degradation products and pathways.

Predicted Stability Profile and Key Susceptibilities

The chemical architecture of 3-(2-thiomethylbenzoyl)thiophene suggests several potential routes for degradation. A proactive analysis of these vulnerabilities is the cornerstone of a robust stability testing program.

  • Oxidative Degradation: This is anticipated to be a primary degradation pathway. The molecule possesses two sulfur atoms, both of which are susceptible to oxidation.

    • The thioether (-SCH₃) group is readily oxidized to a sulfoxide and subsequently to a sulfone under oxidative stress.[2] This transformation can significantly alter the molecule's polarity, solubility, and pharmacological activity.

    • The thiophene sulfur is also a target for oxidation, which can lead to the formation of unstable thiophene S-oxides.[3][4] These intermediates can undergo further reactions, including dimerization or ring-opening, leading to a complex degradation profile.[4][5]

  • Photodegradation: Aromatic systems, such as the thiophene and benzene rings in this molecule, can absorb UV-Vis light. This absorption can lead to photochemical reactions. Photodegradation can occur via two main mechanisms:

    • Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state that can then undergo bond cleavage or rearrangement.

    • Photosensitization: Other molecules in a formulation (excipients) may absorb light and transfer the energy to the active compound, initiating degradation.[6]

  • Hydrolytic Degradation: While the core aromatic rings are stable to hydrolysis, the ketone linkage presents a potential, albeit likely slow, site for hydrolytic cleavage under extreme pH conditions. More significantly, the C-S bonds, particularly after oxidation of the sulfur atoms, could become more susceptible to hydrolysis.

  • Thermal Degradation: The stability of organosulfur compounds to heat can vary.[7] High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, potentially leading to fragmentation of the molecule.

Elucidating Degradation Pathways: A Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products that could form under normal storage conditions and for developing stability-indicating analytical methods.[8] The following protocols are designed to provide a comprehensive assessment of the stability of 3-(2-thiomethylbenzoyl)thiophene.

General Experimental Setup
  • Sample Preparation: Prepare a stock solution of 3-(2-thiomethylbenzoyl)thiophene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Control Samples: For each stress condition, a control sample (protected from the stress condition, e.g., a dark control for photostability or a sample at room temperature for thermal stress) should be analyzed concurrently.

  • Analytical Method: A validated stability-indicating HPLC method with a photodiode array (PDA) detector is crucial. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

Oxidative Degradation Protocol

The objective is to assess the molecule's susceptibility to oxidation.

  • Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

  • Stress Application:

    • To 1 mL of the stock solution, add 1 mL of the 3% H₂O₂ solution.

    • Incubate the mixture at room temperature for 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Quench the reaction if necessary (e.g., by dilution or with a mild reducing agent like sodium bisulfite).

    • Analyze the samples by HPLC-PDA/MS to determine the percentage of degradation and to identify the mass of any new peaks.

  • Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The formation of sulfoxides and sulfones is the expected primary outcome for thioethers.[2]

Photostability Protocol

This protocol follows the principles outlined in the ICH Q1B guideline.[8]

  • Sample Exposure:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA/MS.

  • Causality: This standardized exposure ensures that the compound is tested under conditions that are relevant to potential light exposure during manufacturing, packaging, and storage.[9]

Thermal Degradation Protocol

This protocol assesses the impact of elevated temperatures.

  • Sample Exposure:

    • Place solid samples of the compound in a temperature-controlled oven at 60°C for a period of 7 days.

    • Store control samples at room temperature.

  • Sample Analysis: Analyze the heated and control samples at the end of the study.

  • Causality: Elevated temperature accelerates degradation reactions that might occur over a longer period at normal storage temperatures. The data can be used to estimate shelf-life using the Arrhenius equation.

Hydrolytic Degradation Protocol

This protocol evaluates stability across a range of pH values.

  • Reagent Preparation: Prepare solutions of 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Stress Application:

    • Add the stock solution to each of the three solutions (acid, neutral, base) to achieve a final concentration of approximately 0.1 mg/mL.

    • Incubate the solutions at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples and neutralize them before analysis by HPLC-PDA/MS.

  • Causality: This tests for susceptibility to acid- and base-catalyzed hydrolysis, which could target the ketone or other susceptible bonds.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare 1 mg/mL Stock Solution of 3-(2-thiomethylbenzoyl)thiophene oxidative Oxidative (3% H2O2, RT, 24h) prep->oxidative Apply Stress photo Photolytic (ICH Q1B Light Exposure) prep->photo Apply Stress thermal Thermal (60°C, 7 days) prep->thermal Apply Stress hydrolytic Hydrolytic (0.1N HCl, H2O, 0.1N NaOH, 60°C) prep->hydrolytic Apply Stress analysis HPLC-PDA/MS Analysis (Assay and Impurity Profile) oxidative->analysis Analyze Stressed Samples and Controls photo->analysis Analyze Stressed Samples and Controls thermal->analysis Analyze Stressed Samples and Controls hydrolytic->analysis Analyze Stressed Samples and Controls identification Characterization of Degradants (MS, NMR if necessary) analysis->identification pathway Elucidation of Degradation Pathways identification->pathway report Comprehensive Stability Report pathway->report G cluster_thioether_ox Thioether Oxidation cluster_thiophene_ox Thiophene Oxidation parent 3-(2-thiomethylbenzoyl)thiophene Thioether Thiophene sulfoxide Sulfoxide Derivative -S(O)CH3 parent:f0->sulfoxide [O] s_oxide Thiophene S-Oxide Unstable Intermediate parent:f1->s_oxide [O] sulfone Sulfone Derivative -S(O2)CH3 sulfoxide->sulfone [O] ring_opened Ring-Opened Products s_oxide->ring_opened Rearrangement/ Further Reactions

Caption: Predicted primary oxidative degradation pathways.

Data Interpretation and Reporting

Quantitative Analysis

The percentage of degradation should be calculated for each stress condition. The results can be summarized in a table for clarity.

Stress ConditionTime (hours)% Degradation of ParentMajor Degradant(s) (m/z)
**Oxidative (3% H₂O₂) **24Datam/z values
Photolytic (ICH Q1B) -Datam/z values
Thermal (60°C) 168Datam/z values
Acidic (0.1N HCl) 24Datam/z values
Neutral (H₂O) 24Datam/z values
Basic (0.1N NaOH) 24Datam/z values
Qualitative Analysis

The mass spectral data for each new peak observed in the chromatograms of the stressed samples should be used to propose structures for the degradation products. The predicted oxidative pathway, for instance, would suggest looking for masses corresponding to the addition of one oxygen atom (M+16, sulfoxide) and two oxygen atoms (M+32, sulfone).

Conclusion and Forward Look

The stability of 3-(2-thiomethylbenzoyl)thiophene is governed by the interplay of its thiophene, ketone, and thioether functionalities. Oxidative degradation is predicted to be the most significant pathway, targeting both sulfur atoms. A systematic forced degradation study, as outlined in this guide, is the definitive method to confirm these predictions, identify unknown degradants, and develop a validated, stability-indicating analytical method. The insights gained from these studies are critical for making informed decisions on formulation development, packaging, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of any potential drug product.

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Methodological & Application

The Paal-Knorr Synthesis: A Robust and Versatile Tool for Thiophene Ring Formation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiophene Moiety and its Synthesis

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide range of biological interactions.[1] Its presence in numerous blockbuster drugs, such as the antidepressant Duloxetine and the antiplatelet agent Clopidogrel, underscores its importance in the development of novel therapeutics. The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a highly relevant and powerful method for the construction of substituted thiophenes from readily available 1,4-dicarbonyl compounds.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of the Paal-Knorr thiophene synthesis, with a focus on experimental protocols, troubleshooting, and modern advancements.

Mechanistic Insights: A Stepwise Journey to Aromaticity

While the precise mechanism of the Paal-Knorr thiophene synthesis has been a subject of some debate, it is generally accepted to proceed through a series of well-defined steps, initiated by the thionation of the starting 1,4-dicarbonyl compound.[4][5] A key point of consensus is that the reaction does not proceed through a furan intermediate that is subsequently sulfurized.[4] The reaction pathway can be delineated as follows:

  • Thionation of the Carbonyls: The sulfurizing agent, typically Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent, reacts with one or both of the carbonyl groups of the 1,4-dicarbonyl compound to form a thioketone or a bis-thioketone intermediate.[6]

  • Enolization/Thioenolization: Tautomerization of a remaining carbonyl group to its enol form, or a thiocarbonyl to its thioenol form, generates a nucleophilic species.

  • Intramolecular Cyclization: The nucleophilic enol or thioenol attacks the electrophilic carbon of the remaining thiocarbonyl group, leading to the formation of a five-membered dihydrothiophene intermediate.

  • Dehydration: The final step involves the elimination of a molecule of water, driven by the formation of the highly stable aromatic thiophene ring. The sulfurizing agents themselves often act as dehydrating agents, facilitating this step.[7]

Figure 1: Generalized workflow of the Paal-Knorr thiophene synthesis.

A Tale of Two Reagents: Phosphorus Pentasulfide vs. Lawesson's Reagent

The choice of sulfurizing agent is a critical parameter in the Paal-Knorr thiophene synthesis, with Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent being the most commonly employed.

  • Phosphorus Pentasulfide (P₄S₁₀): This is a powerful, albeit aggressive, thionating and dehydrating agent.[8] It is often used in higher boiling point solvents like toluene or xylene under reflux conditions. While effective, its high reactivity can sometimes lead to the formation of side products and may not be suitable for substrates with sensitive functional groups. It is also notoriously difficult to handle due to its moisture sensitivity and the liberation of toxic hydrogen sulfide gas upon contact with water.[1]

  • Lawesson's Reagent: This organosulfur compound offers a milder and often more selective alternative to P₄S₁₀.[9] It is more soluble in organic solvents and can often be used under milder conditions, including microwave irradiation.[6] The generally higher yields and cleaner reactions observed with Lawesson's Reagent have made it the preferred choice for many applications, particularly in the synthesis of complex molecules.[9]

FeaturePhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent
Reactivity HighModerate to High
Selectivity LowerHigher
Reaction Conditions Harsh (high temperatures)Milder (can be used at lower temps and with microwave)
Solubility Low in many organic solventsGood in many organic solvents
Handling Difficult, moisture-sensitiveEasier to handle
Byproducts Can lead to more side productsGenerally cleaner reactions
Cost Generally less expensiveMore expensive

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethylthiophene using Phosphorus Pentasulfide

This protocol is a classic example of the Paal-Knorr thiophene synthesis using conventional heating.

Materials:

  • 2,5-Hexanedione (1.14 g, 10 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (1.48 g, 3.33 mmol)

  • Anhydrous Toluene (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1.14 g, 10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Carefully add phosphorus pentasulfide (1.48 g, 3.33 mmol) to the stirred solution in portions. Caution: The reaction can be exothermic, and toxic hydrogen sulfide gas may be evolved. This step must be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture over 100 mL of ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain 2,5-dimethylthiophene as a colorless liquid.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Thiophene using Lawesson's Reagent

This protocol highlights the efficiency of microwave-assisted synthesis in the Paal-Knorr reaction.[6]

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.243 g, 0.6 mmol)

  • Anhydrous Toluene (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted 1,4-diketone (0.5 mmol), Lawesson's Reagent (0.243 g, 0.6 mmol), and a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. The reaction progress can be monitored by TLC.[6]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, uncap the vial and concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure substituted thiophene.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive reagents (especially P₄S₁₀ due to moisture).- Insufficient heating or reaction time.- Unsuitable solvent.- Use freshly opened or properly stored P₄S₁₀.- Ensure adequate heating and monitor the reaction by TLC to determine the optimal reaction time.- Use a higher boiling point solvent like xylene for less reactive substrates.
Formation of furan byproduct - The 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization to form a furan, a common side reaction.- Ensure anhydrous conditions, as water can promote furan formation.- Lawesson's Reagent is often more selective for thiophene formation than P₄S₁₀.
Complex mixture of products - Decomposition of starting material or product under harsh reaction conditions.- Presence of impurities in the starting materials.- Use milder conditions (e.g., microwave synthesis with Lawesson's Reagent).- Purify the starting 1,4-dicarbonyl compound before use.
Difficulty in purification - Formation of polar byproducts from the sulfurizing agent.- A thorough aqueous workup is crucial to remove phosphorus-containing byproducts.- Column chromatography is often necessary for purification.

Applications in Drug Development

The Paal-Knorr synthesis of thiophenes is a valuable tool in the synthesis of biologically active molecules and building blocks for drug discovery. While many thiophene-containing drugs have the thiophene ring pre-installed in their starting materials, the Paal-Knorr reaction provides a direct and versatile method for constructing this key heterocycle, enabling the exploration of novel chemical space. For instance, the synthesis of various substituted thiophenes with potential biological activities often relies on the Paal-Knorr methodology as a key step in building the core scaffold. The ability to readily introduce a variety of substituents onto the thiophene ring by choosing the appropriate 1,4-dicarbonyl precursor makes this reaction particularly attractive for generating libraries of compounds for high-throughput screening.

Conclusion

The Paal-Knorr synthesis for thiophene ring formation is a time-tested and dependable reaction that continues to be a mainstay in the synthetic organic chemist's toolbox. Its straightforward nature, coupled with modern advancements such as microwave-assisted protocols and the use of milder reagents like Lawesson's Reagent, ensures its continued utility in both academic research and the pharmaceutical industry. By understanding the underlying mechanism, carefully selecting reagents and reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively leverage this powerful reaction to synthesize a diverse array of substituted thiophenes for a wide range of applications, from novel therapeutics to advanced materials.

References

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Heravi, M. M., & Khaghaninejad, S. (2014). Paal-Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 111, 95-140.
  • Synthesis of Furan and Thiophene. (n.d.). [Presentation slides]. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes.
  • Patel, R. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube.
  • Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?
  • Heravi, M. M., & Khaghaninejad, S. (2014). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Scribd. Available at: [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Chem-Station. (2018, January 7). Paal-Knorr Thiophene Synthesis. Chem-Station Int. Ed. Available at: [Link]

  • Singh, H., & Kumar, A. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1193.
  • ResearchG
  • Google Patents. (2009).
  • Hewton, C. E., Kimber, M. C., & Taylor, D. K. (2002). A new synthesis of 3-substituted thiophenes. Tetrahedron Letters, 43(17), 3199-3201.
  • Polshettiwar, V., & Kaushik, M. P. (2004). Phosphorus Pentasulfide (P4S10). Synlett, 2004(12), 2245-2246.
  • Saeed, A., Shaheen, H., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985.

Sources

Title: Elucidation of the Electron Ionization Mass Spectrometry Fragmentation of 3-(2-thiomethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2-thiomethylbenzoyl)thiophene. As a molecule incorporating three key functional groups—a ketone, a thiophene ring, and a substituted benzene ring—its fragmentation is governed by a set of well-established chemical principles. This guide elucidates the primary fragmentation pathways, including characteristic alpha-cleavages adjacent to the carbonyl group and subsequent cleavages, to facilitate accurate structural identification and characterization. The protocols and interpretive guidance herein are designed to be a self-validating system for researchers working with similar aromatic, sulfur-containing compounds.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds frequently found in pharmacologically active molecules and advanced materials.[1] The structural analysis of novel substituted thiophenes is a critical step in drug discovery and development. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, providing a reproducible fragmentation "fingerprint" that is intrinsically linked to the molecule's structure.[2]

The title compound, 3-(2-thiomethylbenzoyl)thiophene, presents an interesting case for mass spectral analysis due to the interplay between its constituent aromatic systems and the central ketone linker. Understanding its fragmentation is not merely an academic exercise; it provides a predictive framework for identifying related structures and impurities in complex matrices. This document serves as an expert guide, explaining the causality behind the expected fragmentation and providing a robust protocol for its experimental verification.

Compound Profile

  • IUPAC Name: (3-Thienyl)(2-(methylthio)phenyl)methanone

  • Synonym: 3-(2-thiomethylbenzoyl)thiophene

  • Molecular Formula: C₁₂H₁₀OS₂

  • Molecular Weight: 234.34 g/mol

  • Exact Mass: 234.0173 g/mol

  • Chemical Structure:

    
    
    

Predicted Fragmentation Mechanisms under Electron Ionization (EI) a 70 eV

Upon electron ionization, a high-energy electron collides with the molecule, ejecting one of its electrons to form a radical cation, known as the molecular ion (M•⁺).[2] For aromatic compounds like 3-(2-thiomethylbenzoyl)thiophene, the molecular ion is expected to be prominent due to the stability conferred by the delocalized π-electron systems.[3] The fragmentation of this molecular ion is driven by the localization of the radical and charge, primarily on the oxygen and sulfur heteroatoms.

Primary Fragmentation: Alpha-Cleavage

The most significant fragmentation pathway for ketones is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[4] This process is driven by the formation of highly stable, resonance-stabilized acylium ions. For this asymmetric ketone, two primary alpha-cleavage pathways are predicted.

  • Pathway A: Formation of the 2-Thiomethylbenzoyl Cation Cleavage of the bond between the carbonyl carbon and the thiophene ring results in the formation of the 2-thiomethylbenzoyl cation at m/z 151 and a 3-thienyl radical. This is an energetically favorable cleavage.

  • Pathway B: Formation of the 3-Thienoyl Cation Alternatively, cleavage of the bond between the carbonyl carbon and the substituted benzene ring yields the 3-thienoyl cation at m/z 111 and a 2-(methylthio)phenyl radical.

Secondary and Subsequent Fragmentations

The primary acylium ions are not typically the final fragmentation products and can undergo further decomposition.

  • Decarbonylation: Acylium ions frequently lose a neutral carbon monoxide (CO) molecule (28 Da).

    • The ion at m/z 151 is expected to lose CO to form the 2-(methylthio)phenyl cation at m/z 123 .

    • The ion at m/z 111 can lose CO to generate the 3-thienyl cation at m/z 83 .

  • Fragmentation of the Thiomethyl Group:

    • The molecular ion (m/z 234 ) can lose a methyl radical (•CH₃, 15 Da) from the thiomethyl group to form a stable, even-electron ion at m/z 219 .

    • The 2-(methylthio)phenyl cation (m/z 123 ) may also lose a methyl radical to produce an ion at m/z 108 , corresponding to [C₆H₄S]•⁺.

Isotopic Signature

The presence of two sulfur atoms will produce a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.21%. For a molecule with two sulfur atoms, the expected intensity of the M+2 peak relative to the M•⁺ peak will be approximately 8.4%, a clearly distinguishable signal that helps confirm the elemental composition.[5]

Visualizing the Fragmentation Pathway

The logical flow of these fragmentation events can be visualized as follows:

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_other Direct Loss M Molecular Ion (M•⁺) m/z 234 FragA [C₈H₇OS]⁺ m/z 151 M->FragA - •C₄H₃S FragB [C₅H₃OS]⁺ m/z 111 M->FragB - •C₇H₇S FragD [M - •CH₃]⁺ m/z 219 M->FragD - •CH₃ FragA2 [C₇H₇S]⁺ m/z 123 FragA->FragA2 - CO FragB2 [C₄H₃S]⁺ m/z 83 FragB->FragB2 - CO

Caption: Predicted EI fragmentation pathways for 3-(2-thiomethylbenzoyl)thiophene.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles, where the stability of the resulting ion and neutral fragments is the primary determinant.

m/zProposed Ion StructureFragmentation OriginPredicted Relative Abundance
234[C₁₂H₁₀OS₂]•⁺Molecular Ion (M•⁺)High
236[C₁₂H₁₀O³⁴S₂]•⁺M+2 Isotope PeakMedium (~8.4% of M•⁺)
219[C₁₁H₇OS₂]⁺M•⁺ - •CH₃Medium
151[C₈H₇OS]⁺Alpha-Cleavage (Path A)High (Potentially Base Peak)
123[C₇H₇S]⁺From m/z 151 (- CO)Medium-High
111[C₅H₃OS]⁺Alpha-Cleavage (Path B)High
83[C₄H₃S]⁺From m/z 111 (- CO)Medium

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for acquiring the EI mass spectrum of the title compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation
  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column and programmable oven.

Reagents and Materials
  • Sample: 3-(2-thiomethylbenzoyl)thiophene, >98% purity.

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).

  • Carrier Gas: Helium (99.999% purity).

Sample Preparation
  • Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

  • Transfer the working solution to a 2 mL autosampler vial.

Instrumental Parameters

Gas Chromatograph (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40 - 400

  • Scan Speed: ~2-3 scans/second

  • Solvent Delay: 3 minutes (to protect the filament from the solvent peak).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Prepare 10 µg/mL Solution B Transfer to Autosampler Vial A->B C Inject Sample into GC B->C D Chromatographic Separation C->D E Elution into MS Source D->E F Ionization (70 eV EI) E->F G Mass Analysis (Quadrupole) F->G H Detection (Electron Multiplier) G->H I Data Acquisition & Analysis H->I

Caption: Standard operational workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of 3-(2-thiomethylbenzoyl)thiophene is predicted to be dominated by logical, high-propensity pathways characteristic of aromatic ketones. The primary alpha-cleavages yielding stable acylium ions at m/z 151 and m/z 111 are expected to be the most informative fragments for structural confirmation. This application note provides the theoretical foundation and a practical, verifiable protocol for researchers to confidently identify this compound and interpret its mass spectrum. The principles outlined here can be extrapolated to other complex aromatic and heterocyclic molecules, serving as a valuable resource in analytical and medicinal chemistry.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Bowie, J. H., & Simons, B. K. (1968). The mass spectra of some thiophene-sulfonyl derivatives. Australian Journal of Chemistry. (Note: While the specific article is referenced in search, a direct link to the full text may require institutional access. The general findings on thiophene fragmentation are cited). A relevant collection of studies can be explored via ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Fernandes, L. S., et al. (2012). Isotope determination of sulfur by mass spectrometry in soil samples. Revista Brasileira de Ciência do Solo. Available at: [Link]

Sources

The Role of Thiophene Intermediates in the Synthesis of Bioactive Molecules: A Detailed Guide to the Synthesis of Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the synthesis of bioactive molecules utilizing a thiophene core structure. While initial inquiries into the specific intermediate "3-(2-thiomethylbenzoyl)thiophene" did not yield sufficient data in the public domain for a detailed protocol, this document provides a comprehensive, field-proven guide to the synthesis of the atypical antipsychotic drug, Olanzapine. This synthesis prominently features a key thiophene-based intermediate, offering valuable insights into the practical application of thiophene derivatives in pharmaceutical development.

Introduction: The Significance of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] Its structural and electronic properties, including its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a versatile building block for designing molecules that can effectively interact with biological targets.[1] The thiophene nucleus is a key component in drugs with a wide range of therapeutic applications, including antipsychotics, anti-inflammatory agents, and anticancer therapies.[1]

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][2][3]benzodiazepine, is a widely prescribed second-generation antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[4] The synthesis of Olanzapine provides an excellent case study on the strategic use of a functionalized thiophene derivative as a critical intermediate to construct a complex, polycyclic bioactive molecule.

Retrosynthetic Analysis of Olanzapine

A common and industrially relevant synthetic route to Olanzapine involves the construction of the central thieno[2,3-b][2][3]benzodiazepine ring system from a substituted thiophene precursor. The key disconnection in the retrosynthesis of Olanzapine is the bond between the benzodiazepine ring and the piperazine moiety, leading back to the intermediate 4-amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine . This intermediate, in turn, is synthesized from 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile .

G Olanzapine Olanzapine Intermediate_1 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Olanzapine->Intermediate_1 Disconnection of Piperazine Intermediate_2 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile Intermediate_1->Intermediate_2 Cyclization Starting_Materials 2-Amino-5-methylthiophene-3-carbonitrile + o-Fluoronitrobenzene Intermediate_2->Starting_Materials Nucleophilic Aromatic Substitution G cluster_0 Synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile Reactant_1 2-Amino-5-methylthiophene-3-carbonitrile Product 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile Reactant_1->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant_2 o-Fluoronitrobenzene Reactant_2->Product

Figure 2: Synthesis of the key thiophene intermediate.

Detailed Protocol

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • o-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add 2-amino-5-methylthiophene-3-carbonitrile and anhydrous potassium carbonate in anhydrous N,N-dimethylformamide.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add o-fluoronitrobenzene to the reaction mixture via a dropping funnel.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with deionized water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The potassium carbonate acts as a base to deprotonate the amino group of the thiophene derivative, making it a more potent nucleophile.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic aromatic substitution reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Temperature: Heating the reaction mixture increases the rate of the nucleophilic aromatic substitution, which can be slow at room temperature.

Synthesis of 4-amino-2-methyl-10H-thieno[2,3-b]b[2][3]enzodiazepine

This step involves the reductive cyclization of the nitro group and the nitrile group of the previously synthesized intermediate.

Reaction Scheme

G cluster_1 Synthesis of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Reactant 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile Product 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Reactant->Product Reducing Agent (e.g., SnCl2·2H2O) Acid (e.g., HCl) Solvent (e.g., Ethanol)

Figure 3: Reductive cyclization to form the thienobenzodiazepine core.

Detailed Protocol

Materials:

  • 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Suspend 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile in ethanol in a three-neck round-bottom flask.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a pH of 8-9.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 4-amino-2-methyl-10H-thieno[2,3-b]b[2][3]enzodiazepine.

Causality Behind Experimental Choices:

  • Reducing Agent (SnCl₂·2H₂O): Stannous chloride is a classic and effective reducing agent for the conversion of aromatic nitro groups to amines in an acidic medium.

  • Acid (HCl): The acidic environment is necessary for the reducing action of stannous chloride and also catalyzes the intramolecular cyclization between the newly formed amino group and the nitrile group to form the benzodiazepine ring.

  • Neutralization: After the reaction, the excess acid is neutralized with a base to allow for the extraction of the free base product into an organic solvent.

Final Synthesis of Olanzapine

The final step is the coupling of the thienobenzodiazepine core with N-methylpiperazine.

Reaction Scheme

G cluster_2 Synthesis of Olanzapine Reactant_1 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Product Olanzapine Reactant_1->Product Solvent (e.g., Toluene, DMSO) Heat Reactant_2 N-methylpiperazine Reactant_2->Product

Figure 4: Final coupling step to synthesize Olanzapine.

Detailed Protocol

Materials:

  • 4-amino-2-methyl-10H-thieno[2,3-b]b[2][3]enzodiazepine

  • N-methylpiperazine

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Isopropanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dean-Stark trap (optional)

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a three-neck round-bottom flask, dissolve 4-amino-2-methyl-10H-thieno[2,3-b]b[2][3]enzodiazepine in a mixture of toluene and dimethyl sulfoxide.

  • Add an excess of N-methylpiperazine to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for several hours. The progress of the reaction should be monitored by TLC or HPLC. [3]4. After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude Olanzapine.

  • Filter the solid, wash with a mixture of isopropanol and water, and then with water.

  • Dry the crude product under vacuum.

  • The crude Olanzapine can be purified by recrystallization from a suitable solvent such as acetonitrile to obtain the desired polymorphic form.

Causality Behind Experimental Choices:

  • Solvents (Toluene, DMSO): A mixture of a non-polar solvent like toluene and a polar aprotic solvent like DMSO is often used. Toluene can help to azeotropically remove any water formed during the reaction, while DMSO helps to dissolve the reactants and facilitate the reaction at high temperatures. [3]* Excess N-methylpiperazine: Using an excess of N-methylpiperazine helps to drive the reaction to completion.

  • Heat: The condensation reaction requires elevated temperatures to proceed at a reasonable rate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrileC₁₂H₉N₃O₂S259.2980-90
4-amino-2-methyl-10H-thieno[2,3-b]b[2][3]enzodiazepineC₁₁H₁₀N₄S230.2960-70
OlanzapineC₁₇H₂₀N₄S312.4375-85

Conclusion

The synthesis of Olanzapine serves as a robust example of the utility of thiophene derivatives in the construction of complex, biologically active molecules. The protocols outlined in this guide provide a detailed, step-by-step methodology for the synthesis of this important pharmaceutical agent, emphasizing the rationale behind the chosen reagents and reaction conditions. This information is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, showcasing the power of heterocyclic chemistry in creating novel therapeutics.

References

  • A One Pot Process For The Preparation Of Olanzapine Intermediate. Quick Company. [Link]

  • CN103524529A - Synthetic method of intermediate of olanzapine.
  • US7329747B2 - Synthesis of olanzapine and intermediates thereof.
  • WO2007102167A1 - A process for the preparation of anhydrous polymorphic form of olanzapine.
  • US7863442B2 - Processes for the synthesis of olanzapine.
  • WO2009000067A1 - Improved processes for the synthesis of olanzapine.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • 10-Piperazinyl-4H-theino[3,2-b]-[2][3] and -[3,4-b]b[2][3]enzodiazepines as potential neuroleptics. PubMed. [Link]

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC. [Link]

  • 10h-thieno[2,3-B] [2][3]benzodiazepine. Googleapis.com. [Link]

  • 2-Methyl-4-(4-methylpiperazin-1-yl)-10-nitroso-10H-benzo[b]thieno[2,3-e]d[2][5]iazepine. Pharmaffiliates. [Link]

  • US5229382A - 2-methyl-thieno-benzodiazepine.
  • 2-methyl-4-(4-methylpiperazin-4-ium-1-yl)-10H-thieno[2,3-b]b[2][3]enzodiazepine. PubChem. [Link]

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Application Notes and Protocols for 3-(2-Thiomethylbenzoyl)thiophene Analogs: A Guide to Antimicrobial and Antifungal Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Threat of Antimicrobial Resistance and the Promise of Thiophene Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, heterocyclic compounds, particularly those containing a thiophene nucleus, have emerged as a promising class of molecules with a broad spectrum of biological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile scaffold found in numerous pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry.

This comprehensive guide focuses on a specific class of thiophene derivatives: 3-(2-thiomethylbenzoyl)thiophene analogs . We will delve into their synthesis, explore their potent antimicrobial and antifungal activities, elucidate their putative mechanisms of action, and provide detailed, field-proven protocols for their comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.

I. Proposed Synthetic Pathway: Accessing 3-(2-Thiomethylbenzoyl)thiophene Analogs

The synthesis of the core scaffold, 3-(2-thiomethylbenzoyl)thiophene, can be strategically approached through a multi-step process, leveraging well-established organic chemistry reactions. A plausible and efficient synthetic route is outlined below, commencing with the functionalization of the thiophene ring followed by the introduction of the substituted benzoyl moiety.

A key reaction in this synthesis is the Friedel-Crafts acylation , a classic electrophilic aromatic substitution that allows for the introduction of an acyl group onto an aromatic ring.[1][2] Thiophene is highly reactive towards electrophilic substitution, with a strong preference for substitution at the 2- and 5-positions due to the superior stabilization of the cationic intermediate through resonance.[3]

Proposed Synthetic Protocol:
  • Synthesis of 3-Thiophenecarbonyl Chloride:

    • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent Friedel-Crafts acylation.

    • Procedure:

      • To a solution of 3-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

      • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction with oxalyl chloride.

      • Reflux the reaction mixture until the evolution of gas (SO₂ or CO and CO₂) ceases.

      • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-thiophenecarbonyl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation with Thioanisole:

    • Rationale: This step introduces the 2-(methylthio)phenyl group at the carbonyl carbon of the 3-thiophenecarbonyl moiety. A Lewis acid catalyst is typically required to activate the acyl chloride.

    • Procedure:

      • In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thioanisole (2-methylthiobenzene) in a dry, non-polar solvent like dichloromethane or carbon disulfide.

      • Cool the solution in an ice bath.

      • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[4]

      • To this mixture, add the previously prepared 3-thiophenecarbonyl chloride dropwise, maintaining the low temperature.

      • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

      • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

      • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the desired 3-(2-thiomethylbenzoyl)thiophene.

  • Synthesis of Analogs:

    • Rationale: To explore structure-activity relationships (SAR), a library of analogs can be synthesized by modifying the substituents on either the thiophene or the benzoyl ring.

    • Procedure:

      • Variations on the benzoyl ring can be achieved by using substituted thioanisoles in the Friedel-Crafts acylation step.

      • Modifications on the thiophene ring can be introduced by starting with appropriately substituted 3-thiophenecarboxylic acids.

G cluster_synthesis Synthesis of 3-(2-Thiomethylbenzoyl)thiophene Analogs cluster_reagents Reagents start 3-Thiophenecarboxylic Acid (or substituted analogs) acyl_chloride 3-Thiophenecarbonyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ friedel_crafts Friedel-Crafts Acylation acyl_chloride->friedel_crafts product 3-(2-Thiomethylbenzoyl)thiophene (and analogs) friedel_crafts->product thioanisole Thioanisole (or substituted analogs) thioanisole->friedel_crafts lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->friedel_crafts

Caption: Proposed synthetic workflow for 3-(2-thiomethylbenzoyl)thiophene analogs.

II. Unraveling the Mechanism of Action: A Multi-pronged Assault on Microbes

The antimicrobial and antifungal activity of thiophene derivatives is often attributed to their ability to disrupt fundamental cellular processes. While the precise mechanism for 3-(2-thiomethylbenzoyl)thiophene analogs requires specific investigation, existing research on related compounds suggests a multi-targeted approach.

A. Disruption of Membrane Integrity and Function:

A primary mode of action for many antimicrobial thiophenes involves the perturbation of the microbial cell membrane.[5][6] The lipophilic nature of the thiophene ring facilitates its insertion into the lipid bilayer of bacterial and fungal cell membranes. This insertion can lead to:

  • Increased Membrane Permeability: The presence of the thiophene analog within the membrane can disrupt the ordered structure of the lipid bilayer, leading to the formation of pores or channels. This results in the leakage of essential intracellular components, such as ions (K⁺), ATP, and metabolites, ultimately leading to cell death.[5]

  • Inhibition of Membrane-Bound Enzymes: Many vital cellular processes, including respiration and cell wall synthesis, are carried out by enzymes embedded in the cell membrane. Thiophene analogs may interfere with the function of these enzymes, disrupting crucial metabolic pathways.

B. Interaction with Outer Membrane Proteins (OMPs) in Gram-Negative Bacteria:

Gram-negative bacteria possess a protective outer membrane that acts as a barrier to many antimicrobial agents. Thiophene derivatives have been shown to interact with and potentially inhibit the function of Outer Membrane Proteins (OMPs), which are involved in nutrient uptake and maintaining membrane stability.[5][6] Molecular docking studies on similar thiophene compounds have indicated strong binding affinities to OMPs such as CarO1 and OmpW in Acinetobacter baumannii and Escherichia coli, respectively.[5] This interaction could disrupt the normal functioning of these proteins, contributing to the antibacterial effect.

G cluster_moa Proposed Mechanism of Action cluster_membrane Cell Membrane Disruption cluster_omp OMP Interaction (Gram-Negative) compound 3-(2-Thiomethylbenzoyl)thiophene Analog permeability Increased Membrane Permeability compound->permeability enzyme_inhibition Inhibition of Membrane-Bound Enzymes compound->enzyme_inhibition omp_binding Binding to Outer Membrane Proteins (OMPs) compound->omp_binding cell_death Microbial Cell Death permeability->cell_death enzyme_inhibition->cell_death omp_binding->cell_death

Caption: Putative multi-targeted mechanism of action of thiophene analogs.

III. In Vitro Efficacy Assessment: Quantifying Antimicrobial and Antifungal Potency

A thorough in vitro evaluation is the cornerstone for characterizing the antimicrobial and antifungal profile of novel compounds. Standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure the reproducibility and comparability of results.[7][8]

A. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (bacteria or fungi) on an appropriate agar medium to obtain isolated colonies.

    • Prepare a suspension of the microorganism in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 3-(2-thiomethylbenzoyl)thiophene analog in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

B. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate these aliquots onto an appropriate agar medium.

  • Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

C. Time-Kill Kinetic Assays:

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism.

Protocol: Time-Kill Assay

  • Prepare tubes containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Inoculate the tubes with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control tube without the compound.

  • Incubate the tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on agar to determine the viable cell count (CFU/mL).[9]

  • Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[9]

Table 1: Representative In Vitro Antimicrobial and Antifungal Activity Data for Thiophene Analogs

Compound IDOrganismMIC (µg/mL)MBC/MFC (µg/mL)
Analog A Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 2592232>64
Candida albicans ATCC 90028816
Analog B Staphylococcus aureus ATCC 29213816
Escherichia coli ATCC 259221632
Candida albicans ATCC 9002848

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

IV. In Vitro Cytotoxicity Assessment: Ensuring Host Safety

A critical aspect of drug development is to ensure that the novel compounds are selectively toxic to the target pathogens with minimal effects on host cells. In vitro cytotoxicity assays using mammalian cell lines are essential for this preliminary safety assessment.

A. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(2-thiomethylbenzoyl)thiophene analog in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After a 24 or 48-hour incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

B. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity:

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol: LDH Release Assay

  • Follow the cell culture and compound treatment steps as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release).

Table 2: Representative In Vitro Cytotoxicity Data

Compound IDCell LineAssayIC₅₀ (µM)
Analog A HEK293MTT>100
HeLaMTT75.2
Analog B HEK293MTT>100
HeLaMTT55.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

V. In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance

In vivo animal models are indispensable for evaluating the therapeutic potential of novel antimicrobial and antifungal agents in a whole-organism setting. Murine models are commonly used due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.[9][10][11]

A. Murine Model of Systemic Bacterial Infection (Sepsis):

This model is used to assess the efficacy of antibacterial agents in treating systemic infections.

Protocol: Murine Sepsis Model

  • Infection:

    • Induce a systemic infection in mice (e.g., BALB/c or C57BL/6) by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the 3-(2-thiomethylbenzoyl)thiophene analog via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

    • Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic.

  • Efficacy Readouts:

    • Survival: Monitor the survival of the mice over a period of 7-14 days.

    • Bacterial Burden: At specific time points, euthanize a subset of mice, harvest target organs (e.g., kidneys, liver, spleen), homogenize the tissues, and plate serial dilutions to determine the bacterial load (CFU/gram of tissue).

    • Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates.

B. Murine Model of Systemic Fungal Infection (Candidiasis):

This model is used to evaluate the efficacy of antifungal agents against disseminated candidiasis.[9][12][13]

Protocol: Murine Systemic Candidiasis Model

  • Infection:

    • Induce a systemic infection in mice by intravenous injection of a pathogenic yeast, such as Candida albicans, via the lateral tail vein.[11]

  • Treatment:

    • Administer the thiophene analog at various doses and schedules, starting at a defined time post-infection.

    • Include a vehicle control group and a positive control group treated with a standard antifungal drug (e.g., fluconazole or amphotericin B).

  • Efficacy Readouts:

    • Survival: Monitor the survival of the mice over a period of up to 30 days.[14]

    • Fungal Burden: Determine the fungal load in target organs, primarily the kidneys, by plating tissue homogenates.[9]

    • Histopathology: Examine fixed and stained tissue sections for the presence of fungal elements and signs of inflammation.

G cluster_invivo In Vivo Efficacy Workflow cluster_readouts Efficacy Readouts start Select Murine Model (Bacterial or Fungal Infection) infection Induce Infection (e.g., IP, IV) start->infection treatment Administer Thiophene Analog (and Controls) infection->treatment survival Survival Analysis treatment->survival burden Microbial Burden in Organs treatment->burden inflammation Inflammatory Markers treatment->inflammation

Caption: General workflow for in vivo efficacy testing of thiophene analogs.

VI. Conclusion and Future Directions

The 3-(2-thiomethylbenzoyl)thiophene scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The protocols and application notes provided in this guide offer a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this class of compounds. A systematic approach, combining medicinal chemistry, microbiology, and pharmacology, will be crucial in advancing these promising molecules from the laboratory to potential clinical applications. Future research should focus on optimizing the lead compounds to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles. The ultimate goal is to contribute to the global arsenal of therapeutics to combat the ever-growing threat of antimicrobial resistance.

VII. References

  • Frontiers in Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Frontiers in Cellular and Infection Microbiology. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. [Link]

  • Current Protocols in Immunology. (2014). Animal Models for Candidiasis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • University of West Florida Research Portal. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]

  • Google Patents. (n.d.). Acylation of thiophene.

  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]

  • Antibiotics. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. [Link]

  • ResearchGate. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Frontiers in Fungal Biology. (2022). Systemic Candidiasis in Mice: New Insights From an Old Model. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Taylor & Francis Online. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]

  • International Journal of Molecular Sciences. (2024). Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. [Link]

  • International Journal of Molecular Sciences. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • RSC Medicinal Chemistry. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. [Link]

  • Frontiers in Microbiology. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Environmental Health and Preventive Medicine. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. [Link]

  • RSC Advances. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. [Link]

  • FEMS Microbiology Letters. (2012). The contribution of mouse models to our understanding of systemic candidiasis. [Link]

  • PubMed. (n.d.). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. [Link]

  • ResearchGate. (n.d.). In vivo antibacterial capacity on mice subcutaneous infection model. [Link]

  • ResearchGate. (n.d.). A Mouse Model of Candidiasis. [Link]

  • International Journal of Molecular Sciences. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

  • ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

  • ResearchGate. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • Preprints.org. (2024). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. [Link]

  • Journal of Fungi. (2018). Experimental In Vivo Models of Candidiasis. [Link]

  • European Journal of Medicinal Chemistry. (2015). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-thiomethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-thiomethylbenzoyl)thiophene (IUPAC name: (2-methylsulfanylphenyl)-thiophen-3-ylmethanone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. We will address common challenges and provide practical, step-by-step protocols to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

3-(2-thiomethylbenzoyl)thiophene is a versatile intermediate in medicinal chemistry and materials science.[1] Its synthesis, often through Friedel-Crafts acylation, can result in a variety of impurities that may interfere with subsequent reactions or biological assays. The presence of both a thiophene ring and a thioether linkage introduces specific stability considerations that must be addressed during purification. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 3-(2-thiomethylbenzoyl)thiophene?

A1: The impurity profile largely depends on the synthetic route, which is commonly a Friedel-Crafts acylation of thiophene with a 2-(thiomethyl)benzoyl chloride derivative. Potential impurities include:

  • Unreacted starting materials: Thiophene and the acylating agent.

  • Polysubstituted byproducts: Diacylation of the thiophene ring, primarily at the 2- and 5-positions, can occur.[2]

  • Isomeric products: While Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position, trace amounts of the 3-substituted isomer might form depending on the reaction conditions.

  • Lewis acid catalyst residues: Residual aluminum chloride or other Lewis acids from the reaction.

  • Side-reaction products: Products from the decomposition of the acylating agent or self-condensation reactions.

Q2: How stable is 3-(2-thiomethylbenzoyl)thiophene during purification?

A2: Thiophene rings are generally stable but can be sensitive to strong acids, which may lead to polymerization.[3] The thioether (thiomethyl) group is susceptible to oxidation, especially in the presence of strong oxidizing agents, which could form the corresponding sulfoxide or sulfone. It is advisable to avoid strong oxidizing agents and prolonged exposure to highly acidic conditions during purification.

Q3: My compound appears as a persistent oil. Can I still use recrystallization?

A3: Yes, oily products can often be induced to crystallize. If your compound is an oil at room temperature, you can try the following:

  • Trituration: Stirring the oil with a non-polar solvent in which it is poorly soluble (e.g., hexanes) can sometimes induce solidification.

  • Two-solvent recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) and then slowly add a "poor" solvent (a solvent in which it is poorly soluble) until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal growth.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q4: How do I choose between column chromatography and recrystallization?

A4: The choice depends on the nature and quantity of impurities:

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is ideal for removing impurities that have significantly different Rf values from your product and for achieving high purity, especially on a small to medium scale.[2]

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid compound. It is generally more scalable and cost-effective than chromatography for large quantities of material. The success of recrystallization relies on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery after column chromatography Compound is too soluble in the eluent. Use a less polar eluent system. Start with a low polarity solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
Compound is adsorbing irreversibly to the silica gel. Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. However, given the potential acid sensitivity of the thiophene ring, use acidic modifiers with caution.
Co-elution of impurities during column chromatography Similar polarity of the product and impurity. Use a shallower solvent gradient during elution to improve separation. Consider using a different stationary phase (e.g., alumina) or a different solvent system.
No crystal formation upon cooling during recrystallization Solution is not supersaturated. Evaporate some of the solvent to increase the concentration of your compound.
Compound is an oil. Refer to the FAQ on handling oily compounds (trituration, two-solvent system, seeding).
Cooling is too rapid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.
Product degradation during purification Presence of strong acids or oxidizing agents. Neutralize any acidic residues from the reaction workup before purification. Avoid using strong oxidizing agents. If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Oxidation of the thioether group. Minimize exposure to air and light. Consider degassing solvents before use.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended for achieving high purity, especially when dealing with a mixture of impurities with varying polarities.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Pack the column with the slurry, ensuring there are no air bubbles.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

2. Sample Loading:

  • Dissolve the crude 3-(2-thiomethylbenzoyl)thiophene in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Start with a low-polarity eluent, such as 100% hexanes.
  • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical starting gradient could be from 0% to 10% ethyl acetate in hexanes.
  • Monitor the elution of the compounds using Thin Layer Chromatography (TLC).
  • Collect fractions and analyze them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(2-thiomethylbenzoyl)thiophene.
Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude product containing minor impurities.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of polar and non-polar solvents (e.g., ethyl acetate/hexanes).

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is crucial to use the minimum volume of hot solvent to ensure good recovery.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil the solution for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 3-(2-thiomethylbenzoyl)thiophene Is_Solid Is the crude product a solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Oily_Product Oily Product Handling Column_Chromatography->Oily_Product Oily_Product->Recrystallization

Caption: Decision workflow for purifying 3-(2-thiomethylbenzoyl)thiophene.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation/Co-elution Start->Poor_Separation Low_Recovery Low Recovery Start->Low_Recovery Shallow_Gradient Use a shallower solvent gradient Poor_Separation->Shallow_Gradient Yes Change_Solvent Try a different solvent system Poor_Separation->Change_Solvent If still poor Less_Polar_Eluent Use a less polar eluent Low_Recovery->Less_Polar_Eluent Yes Add_Modifier Add eluent modifier (e.g., Et3N) Low_Recovery->Add_Modifier If still low Change_Stationary_Phase Change stationary phase (e.g., alumina) Change_Solvent->Change_Stationary_Phase If still poor

Caption: Troubleshooting guide for column chromatography issues.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

Sources

Technical Support Center: Synthesis of 3-(2-thiomethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-thiomethylbenzoyl)thiophene. This document is designed for researchers and drug development professionals who are navigating the complexities of this specific Friedel-Crafts acylation. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the challenges you may encounter. By explaining the causality behind common side reactions and purification hurdles, this guide empowers you to troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic goals with confidence.

Section 1: The Core Challenge: Understanding the Reaction Environment

The target molecule, 3-(2-thiomethylbenzoyl)thiophene, is typically synthesized via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a proton on the thiophene ring with an acyl group derived from 2-(methylthio)benzoyl chloride, catalyzed by a Lewis acid.[1][2]

While fundamentally a classic organic reaction, this specific transformation is fraught with challenges stemming from two key factors:

  • Lewis Basicity of Sulfur: Both the thiophene ring and the thioether moiety (-SMe) on the acylating agent are Lewis bases. They can coordinate with the Lewis acid catalyst (e.g., AlCl₃), necessitating stoichiometric amounts of the catalyst and potentially leading to unwanted side reactions.[3][4]

  • Regioselectivity of Thiophene: Thiophene is inherently more reactive towards electrophilic substitution at the 2-position (α-position) than the 3-position (β-position).[3][5] This is due to the superior resonance stabilization of the cationic intermediate formed during α-attack.[5] Therefore, forcing acylation at the 3-position is a significant hurdle.

This guide will address the side reactions that arise from these inherent chemical properties.

Visualizing the Main Synthetic Pathway

G cluster_reactants Reactants Thiophene Thiophene Product 3-(2-thiomethylbenzoyl)thiophene Thiophene->Product Friedel-Crafts Acylation AcylChloride 2-(methylthio)benzoyl chloride Catalyst Lewis Acid (e.g., AlCl₃) AcylChloride->Catalyst + Catalyst->Product Friedel-Crafts Acylation

Caption: The primary Friedel-Crafts pathway to the target ketone.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to address specific issues you might observe during your experiment.

Q1: My reaction yield is extremely low, or I've recovered mostly starting material. What's going wrong?

A1: Root Cause Analysis & Solutions

Low conversion is a frequent issue and typically points to catalyst deactivation.

  • Causality (The "Why"): The Lewis acid catalyst (e.g., AlCl₃) is the engine of this reaction, activating the acyl chloride to form a highly electrophilic acylium ion.[1] However, the sulfur atoms in both your thiophene substrate and your 2-(methylthio)benzoyl chloride reactant have lone pairs of electrons, making them Lewis bases. These sulfur atoms compete with the acyl chloride to coordinate with the AlCl₃. This non-productive coordination sequesters the catalyst, rendering it unavailable for the reaction and effectively halting the synthesis. Furthermore, the ketone product itself is a Lewis base and forms a stable complex with AlCl₃, which is why a stoichiometric amount of the catalyst is required.[4][6]

  • Troubleshooting Workflow:

    • Verify Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least one full equivalent of Lewis acid relative to the acylating agent.[4][6] For this specific reaction, due to the two sulfur atoms, using a slight excess (e.g., 1.1 - 1.2 equivalents) is recommended.

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Any moisture in your solvent, glassware, or reactants will consume the catalyst and dramatically reduce the yield. Ensure all materials are rigorously dried before use.

    • Order of Addition: The standard procedure involves forming the acylium ion complex first. Add the Lewis acid to the 2-(methylthio)benzoyl chloride in an inert solvent (like DCM or CS₂) at a low temperature (0 °C) and stir for a short period before slowly adding the thiophene. This maximizes the formation of the active electrophile before introducing the second Lewis basic substrate.

Q2: I've isolated a significant byproduct that is more polar than my target ketone. TLC shows it streaking, and it has a different smell. What is it?

A2: Identifying and Preventing S-Demethylation

This is the most common and problematic side reaction: demethylation of the thioether.

  • Causality (The "Why"): Strong Lewis acids, particularly aluminum chloride, are known to cleave ethers and thioethers.[7] In this case, AlCl₃ coordinates to the sulfur of the thiomethyl group, weakening the S-CH₃ bond. A nucleophile in the reaction mixture (often the chloride ion from AlCl₄⁻) can then attack the methyl group in an Sₙ2-like fashion, cleaving it and leaving a thiophenol (mercaptan) byproduct. This byproduct, "3-(2-mercaptobenzoyl)thiophene," is a thiol, which is more polar, prone to oxidation, and often complicates purification.

Visualizing the Demethylation Side Reaction

G Product Target Product (Thioether) LewisAcid Excess AlCl₃ Product->LewisAcid + Byproduct Demethylated Byproduct (Thiol) LewisAcid->Byproduct S-Demethylation (Cleavage of S-CH₃ bond)

Caption: The mechanism of Lewis acid-mediated S-demethylation.

  • Troubleshooting Workflow & Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C and only warm to room temperature if necessary. Avoid heating the reaction.

    • Switch to a Milder Lewis Acid: AlCl₃ is potent but aggressive. Milder Lewis acids are less prone to causing demethylation. Consider alternatives like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which can still effectively catalyze the acylation of reactive heterocyles like thiophene.[8][9]

    • Use a Solid Acid Catalyst: For a greener and often milder approach, consider heterogeneous solid acid catalysts like zeolites (e.g., Hβ) or sulfated zirconia.[10][11] These can offer high conversion rates with reduced side reactions and easier workup.[10]

Lewis Acid Comparison Typical Conditions Pros Cons
Aluminum Chloride (AlCl₃) CH₂Cl₂, CS₂; 0 °C to RTHigh reactivity, inexpensiveHigh risk of demethylation , requires stoichiometric amounts, moisture sensitive
Tin(IV) Chloride (SnCl₄) CH₂Cl₂; 0 °C to RTMilder, less demethylationMore expensive, still requires stoichiometric amounts
Zinc Chloride (ZnCl₂) Solvent-free or high-boiling solventVery mild, low costLower reactivity, may require heat
Hβ Zeolite Acetic anhydride; 60-80 °CReusable, mild, easy workupMay require higher temperatures, specific for anhydride acylating agents[10]
Q3: My NMR analysis shows I've formed the 2-acylthiophene isomer, not the 3-acyl product. Why?

A3: Understanding and Controlling Regioselectivity

This is a predictable outcome based on the fundamental reactivity of the thiophene ring.

  • Causality (The "Why"): Electrophilic attack at the C2 (α) position of thiophene proceeds through a cationic intermediate (an arenium ion or sigma complex) that is stabilized by three resonance structures. In contrast, attack at the C3 (β) position yields an intermediate with only two resonance structures.[5] The greater delocalization of the positive charge for C2-attack means this pathway has a lower activation energy and is significantly favored kinetically.

Visualizing Thiophene Regioselectivity

G cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) C2_Intermediate C2 Intermediate (More Stable) C2_Resonance 3 Resonance Structures C2_Intermediate->C2_Resonance stabilized by C2_Product 2-Acylthiophene (Major Product) C2_Intermediate->C2_Product C3_Intermediate C3 Intermediate (Less Stable) C3_Resonance 2 Resonance Structures C3_Intermediate->C3_Resonance stabilized by C3_Product 3-Acylthiophene (Minor Product) C3_Intermediate->C3_Product Start Thiophene + Electrophile Start->C2_Intermediate Lower Ea Start->C3_Intermediate Higher Ea

Caption: Energy pathways for C2 vs. C3 acylation of thiophene.

  • Solutions for Achieving 3-Acylation: Direct 3-acylation of unsubstituted thiophene is exceptionally difficult and low-yielding. The professional standard is to use a different synthetic strategy:

    • Start with a 3-Substituted Thiophene: The most reliable method is to begin with a commercially available 3-substituted thiophene, such as 3-bromothiophene. Perform the Friedel-Crafts acylation, which will be directed to the C2 or C5 position. If directed to C2, you will have a 3-bromo-2-acylthiophene. Subsequent chemical steps can then be used to remove the bromine.

    • Blocking Groups: A more complex strategy involves placing a removable blocking group (like a silyl group) at the C2 and C5 positions, forcing acylation at C3, and then removing the blocking groups.

Section 3: Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation (High-Risk for Side Reactions)
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-(methylthio)benzoyl chloride (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, keeping the temperature below 5 °C. Stir the resulting slurry for 15 minutes.

  • Slowly add a solution of thiophene (1.05 eq) in anhydrous CH₂Cl₂ via a dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Recommended Milder Acylation to Minimize Demethylation
  • Follow steps 1-2 from Protocol 1.

  • Cool the solution to 0 °C.

  • Slowly add tin(IV) chloride (SnCl₄) (1.1 eq) via syringe. A white precipitate may form. Stir for 15 minutes.

  • Continue with steps 5-8 from Protocol 1. Monitor the reaction closely, as it may require a longer reaction time or gentle warming to proceed to completion. The key benefit is a significant reduction in the formation of the 3-(2-mercaptobenzoyl)thiophene byproduct.

Section 4: References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Google Patents. (1949). US2492629A - Acylation of thiophene.

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ACS Omega. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

  • ResearchGate. (2017). Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]

  • Molecules. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

  • Macromolecules. (2010). Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. [Link]

  • Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • ResearchGate. (2017). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. [Link]

  • CORE. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]

  • ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". [Link]

  • YouTube. (2020). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. [Link]

  • Molecules. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

  • ResearchGate. (2015). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. [Link]

  • ResearchGate. (2021). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

  • Molecules. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

  • Chemistry LibreTexts. (2019). 19.14: Preparation of Aldehydes and Ketones. [Link]

  • International Journal of Chemical Studies. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

  • Organic Process Research & Development. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

  • ResearchGate. (2009). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]

  • YouTube. (2020). Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]

  • YouTube. (2021). 13.7 Thiols | Organic Chemistry. [Link]

Sources

Byproduct identification in "3-(2-thiomethylbenzoyl)thiophene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-thiomethylbenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter. Each answer provides a detailed explanation of the underlying chemistry, protocols for identification, and strategies for resolution.

FAQ 1: My reaction yields a significant amount of a byproduct with a similar polarity to the desired product, making purification difficult. What is the likely identity of this byproduct and how can I prevent its formation?

Answer:

A common byproduct in the Friedel-Crafts acylation of thiophene is the isomeric 2-(2-thiomethylbenzoyl)thiophene . Its formation is a direct consequence of the regioselectivity of the electrophilic aromatic substitution on the thiophene ring.

Causality of Byproduct Formation:

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1] Thiophene is an electron-rich aromatic heterocycle, and electrophilic attack can occur at either the C2 or C3 position.[2]

  • Attack at C2 (α-position): The intermediate carbocation formed by attack at the C2 position is more stable because the positive charge can be delocalized over three resonance structures. This is the kinetically and thermodynamically favored pathway, leading to the 2-substituted product.[2]

  • Attack at C3 (β-position): The intermediate carbocation from attack at the C3 position is less stable, with only two resonance contributors.[2]

While the desired product is the 3-substituted isomer, the 2-substituted isomer is often formed as a significant byproduct due to the higher reactivity of the C2 position. The ratio of 2- to 3-substitution is highly dependent on the reaction conditions, particularly the Lewis acid catalyst and the solvent used.[3]

Workflow for Identification and Mitigation

Caption: Workflow for identifying and mitigating the formation of isomeric byproducts.

Identification Protocol:

  • Thin-Layer Chromatography (TLC): The 2- and 3-isomers often have very similar Rf values, leading to co-elution or streaking.

  • ¹H NMR Spectroscopy: This is the most definitive method for distinguishing the isomers. The coupling constants of the thiophene protons are diagnostic.

    • 3-(2-thiomethylbenzoyl)thiophene (Desired Product): Expect three distinct signals for the thiophene protons, often appearing as doublets of doublets or complex multiplets.

    • 2-(2-thiomethylbenzoyl)thiophene (Byproduct): Expect a more straightforward splitting pattern, typically two doublets and a triplet (or doublet of doublets) for the thiophene protons.

Mitigation Strategies:

  • Choice of Lewis Acid: Milder Lewis acids, such as SnCl₄ or ZnCl₂, can sometimes offer better regioselectivity towards the 3-position compared to stronger ones like AlCl₃.[4][5] The use of solid acid catalysts like certain zeolites has also been shown to influence selectivity in thiophene acylation.[3][6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically less stable, but desired, 3-isomer. However, this may also significantly slow down the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the product ratio. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) is recommended.

FAQ 2: I've observed a byproduct that appears to have lost a methyl group. What is this compound, and why is it forming?

Answer:

This byproduct is likely 3-(2-mercaptobenzoyl)thiophene . Its formation is due to the demethylation of the thiomethyl group under the strongly acidic conditions of the Friedel-Crafts reaction.

Causality of Byproduct Formation:

The Lewis acid catalyst (e.g., AlCl₃) required for the acylation can also coordinate to the sulfur atom of the thiomethyl group.[7] This coordination makes the methyl group susceptible to nucleophilic attack, often by the chloride counter-ion or other nucleophiles present in the reaction mixture. This process is analogous to the cleavage of methyl ethers under similar conditions.[7]

Reaction Mechanism: Demethylation

Caption: Proposed mechanism for the Lewis acid-mediated demethylation of the thiomethyl group.

Identification Protocol:

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to a mass loss of 14 Da (CH₂) compared to the desired product.

  • ¹H NMR Spectroscopy: The characteristic singlet for the S-CH₃ group (typically around 2.5 ppm) will be absent. A new, broad singlet corresponding to the thiol proton (SH) may be observed, though its chemical shift can be highly variable and it may exchange with D₂O.

  • Infrared (IR) Spectroscopy: A weak absorption band in the region of 2550-2600 cm⁻¹ may be present, corresponding to the S-H stretching vibration.

Mitigation Strategies:

  • Use a Milder Lewis Acid: As with controlling regioselectivity, using a less aggressive Lewis acid such as ZnCl₂ or a solid acid catalyst can reduce the extent of demethylation.[6]

  • Stoichiometry of Lewis Acid: Use the minimum amount of Lewis acid required to catalyze the reaction. Stoichiometric amounts are often necessary for acylation, but a slight excess can exacerbate demethylation.[8]

  • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the exposure of the product to the harsh acidic conditions.

FAQ 3: My final product is discolored, and I detect impurities that are not the common isomeric or demethylated byproducts. What other side reactions could be occurring?

Answer:

Discoloration and the presence of complex impurities can often be attributed to the polymerization or degradation of the thiophene ring itself under the strong acidic conditions of the reaction.

Causality of Byproduct Formation:

Thiophene, while aromatic, is susceptible to protonation and subsequent polymerization or ring-opening reactions in the presence of strong acids.[9][10] This is particularly true if the reaction is overheated or run for an extended period. The resulting polymeric materials are often highly colored and can be difficult to fully characterize.

Additionally, oxidation of the thiophene ring can occur, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of thiophene-S-oxides, which are generally unstable and can further react to form a complex mixture of products.[9]

Identification Protocol:

  • ¹H NMR Spectroscopy: The presence of a broad, unresolved baseline "hump" is often indicative of polymeric material.

  • Gel Permeation Chromatography (GPC): This technique can be used to identify the presence of high molecular weight species.

  • UV-Vis Spectroscopy: The formation of conjugated polymeric species can lead to a broad absorption in the visible region, explaining the discoloration.

Mitigation Strategies:

  • Strict Control of Reaction Conditions: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.

  • High-Purity Reagents: Ensure that the thiophene and solvent are of high purity and free from water, which can inactivate the Lewis acid and lead to side reactions.

Section 2: Data and Protocols

Table 1: Comparative Analytical Data
CompoundMolecular WeightKey ¹H NMR Signals (δ, ppm in CDCl₃)Expected Mass (m/z) [M]⁺
3-(2-thiomethylbenzoyl)thiophene 234.34~2.5 (s, 3H, S-CH₃), 7.2-7.8 (m, 7H, Ar-H)234
2-(2-thiomethylbenzoyl)thiophene 234.34~2.5 (s, 3H, S-CH₃), 7.1-7.9 (m, 7H, Ar-H)234
3-(2-mercaptobenzoyl)thiophene 220.31Absence of ~2.5 ppm signal; presence of broad SH signal; 7.2-7.8 (m, 7H, Ar-H)220
Experimental Protocol: General Synthesis of 3-(2-thiomethylbenzoyl)thiophene

Disclaimer: This is a general procedure and may require optimization.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Formation (in situ or pre-formed): In a separate flask, prepare 2-(methylthio)benzoyl chloride by reacting 2-(methylthio)benzoic acid with thionyl chloride or oxalyl chloride.[11]

  • Addition: Slowly add a solution of 2-(methylthio)benzoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension. Stir for 15-30 minutes at 0 °C.

  • Thiophene Addition: Add a solution of thiophene (1.0-1.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

  • Irgashev, R. A., & Kazin, N. A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Source not provided]. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12171. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Lim, C. K., Tjutra, A., & Tan, C. H. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega, 8(4), 4349–4361. Retrieved from [Link]

  • Lin, A. E., Kasprzyk, P. G., & Rettie, A. E. (2017). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 45(10), 1083–1090. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Benzoylthiophenes in Oncology Research: Elucidating the Role of the 3-(2-Thiomethylbenzoyl) Moiety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzoylthiophene scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Of particular interest is its potential in oncology, where derivatives have shown promise as potent antiproliferative agents. This guide provides a comparative analysis of various benzoylthiophenes, with a special focus on the structural and functional implications of the 3-(2-thiomethylbenzoyl) substitution pattern. Drawing upon a synthesis of available preclinical data, we will explore structure-activity relationships (SAR), delve into mechanisms of action, and provide detailed experimental protocols for key biological assays.

The Benzoylthiophene Scaffold: A Versatile Pharmacophore

Benzoylthiophenes are a class of organic compounds characterized by a thiophene ring linked to a benzoyl group. This core structure has been the subject of extensive research due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] In the context of oncology, a significant body of work has focused on their ability to interfere with microtubule dynamics, a critical process in cell division.[3][4]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the mitotic spindle.[4] Disruption of microtubule polymerization or depolymerization can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them a key target for anticancer drug development.[3] Several benzoylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[3][4]

Structure-Activity Relationship (SAR) of Benzoylthiophenes as Antiproliferative Agents

The biological activity of benzoylthiophenes is highly dependent on the substitution patterns on both the thiophene and the benzoyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Substitution at the 3-Position of the Thiophene Ring

Studies on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes have provided valuable insights into the role of substituents at the 3-position. The introduction of a methyl group at this position has been shown to generally increase antiproliferative activity compared to the unsubstituted analogue.[5] Conversely, the presence of a 3-amino group can be replaced with a hydrogen or a methyl group without a significant loss of activity, suggesting that an intramolecular hydrogen bond between a 3-amino group and the carbonyl oxygen of the benzoyl moiety is not essential for activity.[4]

Substitution on the Benzoyl Ring

The substitution pattern on the benzoyl ring also plays a critical role. For instance, in the 2-benzoyl-benzo[b]thiophene series, the presence of a 3',4',5'-trimethoxy substitution on the benzoyl ring is a common feature of highly potent tubulin polymerization inhibitors.[4][5]

The Case of "3-(2-Thiomethylbenzoyl)thiophene"

It is plausible that the thiomethyl group could engage in specific interactions within the binding pocket of its target protein, potentially enhancing its activity. Further research is warranted to synthesize and evaluate "3-(2-thiomethylbenzoyl)thiophene" in relevant biological assays to confirm this hypothesis.

Comparative Performance in Biological Assays

To provide a framework for comparison, the following table summarizes the antiproliferative and tubulin polymerization inhibitory activities of representative benzoylthiophene derivatives from the literature. This data allows for an indirect comparison and helps to position the potential activity of novel derivatives like "3-(2-thiomethylbenzoyl)thiophene".

CompoundTarget/AssayCell Line(s)IC50 / GI50 (µM)Reference
Reference Compounds
ColchicineTubulin Polymerization-1.0 - 3.2[3][6]
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophene Derivatives
3-unsubstituted, 7-methoxyTubulin Polymerization-0.92[5]
3-methyl, 7-methoxyTubulin Polymerization-0.68[5]
3-unsubstituted, 7-methoxyAntiproliferative (K562)K5620.15[5]
3-methyl, 7-methoxyAntiproliferative (K562)K5620.08[5]
Other Benzoylthiophene Derivatives
5-arylalkynyl-2-(3,4-Dimethoxy)-benzoyl thiophene (PST-3)Tubulin Polymerization-Not explicitly stated, but shown to inhibit[3]
PST-3Antiproliferative (MDA-MB-468)MDA-MB-468Not explicitly stated, but shown to be cytotoxic[3]
3-benzoylamino-5-imidazol-5-yl-benzo[b]thiophenesAntiproliferative (HeLa)HeLaLow micromolar range[7]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standard methods for assessing the antiproliferative and tubulin polymerization inhibitory activities of benzoylthiophene derivatives.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[2]

  • Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_plating 1. Plate Cells compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_treatment 4. Incubate (e.g., 72h) add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt add_detergent 7. Add Detergent incubate_mtt->add_detergent read_plate 8. Read Absorbance (570nm) add_detergent->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_gi50 10. Determine GI50 calculate_viability->determine_gi50

MTT Assay Workflow Diagram

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[10][11]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in an appropriate buffer (e.g., General Tubulin Buffer - GTB) on ice. Prepare a working solution of GTP.[12]

  • Compound Preparation: Prepare serial dilutions of the test compound and a known tubulin inhibitor (e.g., nocodazole) as a positive control.[12]

  • Reaction Setup: In a pre-warmed 96-well plate, pipette the compound dilutions or vehicle control.[12]

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12]

  • Data Analysis: Plot the change in absorbance over time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control. The IC50 value can be calculated from the dose-response curve.

Tubulin_Polymerization_Assay cluster_prep Preparation (on ice) cluster_reaction Reaction Setup (37°C) cluster_measurement Measurement cluster_analysis Data Analysis reconstitute_tubulin 1. Reconstitute Tubulin prepare_gtp 2. Prepare GTP Solution prepare_compounds 3. Prepare Compound Dilutions add_compounds_plate 4. Add Compounds to Plate prepare_compounds->add_compounds_plate add_tubulin 5. Add Tubulin to Initiate add_compounds_plate->add_tubulin read_absorbance 6. Read Absorbance (340nm) over time add_tubulin->read_absorbance plot_curves 7. Plot Absorbance vs. Time read_absorbance->plot_curves calculate_ic50 8. Calculate IC50 plot_curves->calculate_ic50

Tubulin Polymerization Assay Workflow

Conclusion and Future Directions

The benzoylthiophene scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Structure-activity relationship studies have demonstrated that substitutions at the 3-position of the thiophene ring and on the benzoyl moiety significantly influence their biological activity, particularly their ability to inhibit tubulin polymerization.

While "3-(2-thiomethylbenzoyl)thiophene" remains a hypothetical compound in the context of published biological data, the established SAR for this class of molecules suggests it could possess interesting antiproliferative properties. The presence of the 2-thiomethyl group on the benzoyl ring is a unique feature that warrants further investigation.

Future research should focus on the synthesis of "3-(2-thiomethylbenzoyl)thiophene" and a systematic evaluation of its biological activity in a panel of cancer cell lines. Comparative studies against well-characterized benzoylthiophenes will be crucial to elucidate the specific contribution of the 2-thiomethylbenzoyl moiety to its overall pharmacological profile. Such studies will not only expand our understanding of the SAR of benzoylthiophenes but may also lead to the identification of new and more effective anticancer drug candidates.

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A Comparative Analysis of Synthetic Routes to 3-(2-Thiomethylbenzoyl)thiophene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficient and regioselective construction of heterocyclic intermediates is of paramount importance. One such critical building block is 3-(2-thiomethylbenzoyl)thiophene, a key precursor in the synthesis of the atypical antipsychotic agent, olanzapine.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of the primary synthetic strategies to obtain this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in drug development and organic synthesis.

Introduction: The Significance of Regiochemistry in Thiophene Functionalization

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, exhibits a rich and diverse reactivity. However, electrophilic substitution reactions, such as the classical Friedel-Crafts acylation, predominantly occur at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance.[6] This inherent regioselectivity poses a significant challenge for the synthesis of 3-substituted thiophenes, often necessitating multi-step or directed synthetic approaches. This guide will explore and compare two main strategies for the synthesis of 3-(2-thiomethylbenzoyl)thiophene: a direct, yet low-yielding, Friedel-Crafts acylation and a more regioselective, multi-step approach involving a Grignard reagent.

Route A: Direct Friedel-Crafts Acylation of Thiophene

The most direct conceptual approach to 3-(2-thiomethylbenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 2-thiomethylbenzoyl chloride. This reaction is typically mediated by a Lewis acid catalyst, which activates the acyl chloride for electrophilic attack on the thiophene ring.

Reaction Scheme:

Route A Thiophene Thiophene Product 3-(2-Thiomethylbenzoyl)thiophene (minor product) Thiophene->Product AcylChloride 2-Thiomethylbenzoyl chloride AcylChloride->Product Catalyst Lewis Acid (e.g., AlCl3, SnCl4) Catalyst->Product Catalyst Product2 2-(2-Thiomethylbenzoyl)thiophene (major product)

Caption: Friedel-Crafts Acylation of Thiophene.

Mechanistic Considerations and Limitations

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. As previously mentioned, the attack preferentially occurs at the C2 position, leading to the formation of 2-(2-thiomethylbenzoyl)thiophene as the major product. The formation of the desired 3-isomer is significantly less favorable.

The choice of Lewis acid catalyst can influence the reaction, though it generally does not overcome the inherent regioselectivity. Traditional catalysts like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are effective but suffer from drawbacks such as high moisture sensitivity and the generation of corrosive waste streams.[4] More environmentally friendly solid acid catalysts, such as zeolites, have been explored for the acylation of thiophenes, offering advantages in terms of reusability and reduced waste.[4]

Experimental Protocol (Illustrative)

A typical, albeit low-yielding for the 3-isomer, procedure for the Friedel-Crafts acylation of thiophene is as follows:

  • To a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane), 2-thiomethylbenzoyl chloride is added dropwise at a low temperature (e.g., 0 °C).

  • Thiophene is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by carefully pouring the mixture onto ice, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting product mixture requires careful purification, typically by column chromatography, to isolate the minor 3-isomer from the major 2-isomer.

Due to the poor regioselectivity, this route is often not practical for the large-scale synthesis of 3-(2-thiomethylbenzoyl)thiophene.

Route B: Regioselective Synthesis via a Grignard Reagent

To overcome the regiochemical limitations of the Friedel-Crafts acylation, a more strategic approach involves the use of a pre-functionalized thiophene derivative, namely a 3-thienyl Grignard reagent. This method allows for the direct and selective formation of the carbon-carbon bond at the desired C3 position.

Reaction Scheme:

Route B cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation BromoThiophene 3-Bromothiophene Grignard 3-Thienylmagnesium bromide BromoThiophene->Grignard Mg Magnesium (Mg) Mg->Grignard Product 3-(2-Thiomethylbenzoyl)thiophene Grignard->Product AcylChloride 2-Thiomethylbenzoyl chloride AcylChloride->Product

Caption: Grignard-based synthesis of the target molecule.

Causality Behind Experimental Choices

This multi-step approach is designed to circumvent the inherent reactivity of the thiophene ring. By first introducing a bromine atom at the 3-position, a handle is created for the regioselective introduction of the acyl group. The formation of the Grignard reagent from 3-bromothiophene generates a potent nucleophile that will readily attack the electrophilic carbonyl carbon of 2-thiomethylbenzoyl chloride. This nucleophilic addition-elimination sequence is a highly reliable method for ketone synthesis.

Precursor Synthesis: A Necessary Consideration

A comprehensive analysis of this route must also include the synthesis of the starting materials: 3-bromothiophene and 2-thiomethylbenzoyl chloride.

  • 3-Bromothiophene: This starting material can be prepared from thiophene through bromination. Careful control of reaction conditions is necessary to favor the formation of the 3-bromo isomer over the more readily formed 2-bromo and 2,5-dibromo derivatives.

  • 2-Thiomethylbenzoyl chloride: This acyl chloride is typically prepared from 2-thiomethylbenzoic acid. The carboxylic acid can be synthesized from o-chlorobenzonitrile via nucleophilic aromatic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile.[7][8] The subsequent conversion of the carboxylic acid to the acyl chloride is a standard transformation, often achieved using reagents like thionyl chloride or oxalyl chloride.

Experimental Protocol: A Detailed Walkthrough

Part 1: Synthesis of 2-Thiomethylbenzoic Acid [7][8]

  • In a suitable solvent, o-chlorobenzonitrile is reacted with sodium thiomethoxide. The reaction progress is monitored until the starting material is consumed.

  • The resulting 2-thiomethylbenzonitrile is then hydrolyzed under basic or acidic conditions to yield 2-thiomethylbenzoic acid.

  • The product is isolated by acidification and filtration or extraction.

Part 2: Synthesis of 2-Thiomethylbenzoyl Chloride

  • 2-Thiomethylbenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, and the resulting 2-thiomethylbenzoyl chloride is purified by vacuum distillation.

Part 3: Synthesis of 3-(2-Thiomethylbenzoyl)thiophene [9]

  • In a dry, inert atmosphere, magnesium turnings are activated, and a solution of 3-bromothiophene in an ethereal solvent (e.g., tetrahydrofuran) is added to initiate the formation of 3-thienylmagnesium bromide.[10]

  • The freshly prepared Grignard reagent is then cooled, and a solution of 2-thiomethylbenzoyl chloride in the same solvent is added dropwise.

  • The reaction mixture is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Comparative Analysis

FeatureRoute A: Direct Friedel-Crafts AcylationRoute B: Grignard-based Synthesis
Regioselectivity Poor, major product is the 2-isomer.Excellent, highly selective for the 3-isomer.
Yield of 3-isomer LowGood to Excellent
Number of Steps 1 (from thiophene and acyl chloride)Multiple steps (including precursor synthesis)
Reagent Toxicity Lewis acids can be corrosive and toxic.Grignard reagents are highly reactive and moisture-sensitive.
Scalability Difficult due to low yield and purification challenges.More amenable to scale-up due to higher yield and selectivity.
Atom Economy Lower due to the formation of byproducts.Higher for the final acylation step, but lower overall due to precursor synthesis.

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable synthesis of 3-(2-thiomethylbenzoyl)thiophene, the Grignard-based approach (Route B) is unequivocally the superior method. While the direct Friedel-Crafts acylation (Route A) is conceptually simpler, its lack of regioselectivity and consequently low yield of the desired 3-isomer render it impractical for most applications.

The multi-step nature of Route B is a necessary trade-off for achieving the desired regiochemical outcome. The synthesis of the precursors, 3-bromothiophene and 2-thiomethylbenzoyl chloride, involves well-established and scalable chemical transformations. The final Grignard acylation step is a robust and high-yielding reaction that provides the target molecule with excellent purity after standard workup and purification procedures.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and available resources. However, for the efficient and predictable synthesis of 3-(2-thiomethylbenzoyl)thiophene, the strategic implementation of a pre-functionalized thiophene intermediate, as demonstrated in Route B, is the recommended and field-proven approach.

References

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Validating the structure of "3-(2-thiomethylbenzoyl)thiophene" using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to 2D NMR Structural Validation: The Case of 3-(2-thiomethylbenzoyl)thiophene

In the field of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, project failure. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy is a foundational tool, it often falls short when analyzing complex molecules with overlapping proton signals and numerous quaternary carbons. This guide provides an in-depth, practical comparison of a suite of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—to definitively validate the chemical structure of a complex heterocyclic ketone, 3-(2-thiomethylbenzoyl)thiophene.

This document is designed for researchers, scientists, and drug development professionals who seek to move beyond simple 1D spectral interpretation and leverage the power of 2D NMR for robust structural elucidation. We will explore not just the "how" but the "why" behind each experimental choice, demonstrating a self-validating workflow that builds a complete and trustworthy molecular picture from the ground up.

The Analytical Challenge: Proposed Structure of 3-(2-thiomethylbenzoyl)thiophene

Our target molecule presents a common analytical challenge: two distinct aromatic rings and a flexible side chain, leading to a crowded aromatic region in the ¹H NMR spectrum. The proposed structure, shown below, requires confirmation of the precise connectivity between the thiophene ring, the central carbonyl group, and the substituted benzoyl moiety.

Chemical structure of 3-(2-thiomethylbenzoyl)thiophene with atom numbering for NMR assignment.Figure 1. Proposed structure of 3-(2-thiomethylbenzoyl)thiophene with atom numbering.

A preliminary analysis using 1D ¹H and ¹³C NMR provides a list of chemical shifts and proton integrations, but fails to definitively link the fragments. For instance, how can we be certain that the benzoyl group is at the C3 position of the thiophene and not the C2 position? How do we confirm the placement of the thiomethyl (-SCH₃) group on the benzoyl ring? These are questions that 2D NMR is expertly suited to answer.

The 2D NMR Toolkit: A Strategic Workflow

To solve this structural puzzle, we will employ a logical sequence of three powerful 2D NMR experiments. Each experiment provides a unique piece of information, and together, they form a cohesive and cross-validated dataset.

G cluster_0 Structural Validation Workflow A 1. Acquire 1D NMR (¹H, ¹³C) B 2. COSY Identify H-H Spin Systems A->B Initial Assessment C 3. HSQC Correlate Protons to Attached Carbons B->C Assign Protonated Carbons D 4. HMBC Map Long-Range H-C Connectivity C->D Build Molecular Skeleton E 5. Data Integration & Validation Confirm Final Structure D->E Final Confirmation

Caption: A strategic workflow for 2D NMR-based structure elucidation.

Experiment 1: Mapping Proton Neighbors with COSY

Expertise & Causality: The first step in assembling the molecular puzzle is to identify which protons are direct neighbors—that is, which protons are coupled to each other through two or three chemical bonds. The COrrelation SpectroscopY (COSY) experiment is the definitive tool for this purpose.[1][2][3] A COSY spectrum displays the ¹H NMR spectrum on both the x and y axes. The diagonal peaks mirror the 1D spectrum, while the crucial information comes from the off-diagonal "cross-peaks," which directly link coupled protons.[1][3]

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Dissolve ~5-10 mg of 3-(2-thiomethylbenzoyl)thiophene in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Number of Scans: Acquire 2-4 scans per increment.

    • Increments: Collect 256-512 increments in the indirect dimension (t₁).

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Expected Results & Interpretation: The COSY spectrum will allow us to trace the connectivity within individual spin systems. We expect to see:

  • Correlations between the three adjacent protons on the thiophene ring (H2, H4, H5).

  • Correlations between the four adjacent protons on the substituted benzene ring (H3', H4', H5', H6').

  • Crucially, we expect no correlation between the thiophene protons, the benzene protons, or the methyl protons, as they are separated by too many bonds or by quaternary carbons/heteroatoms. This confirms they belong to isolated spin systems.

Caption: COSY reveals isolated proton networks within the molecule.

Experiment 2: Linking Protons to their Carbons with HSQC

Expertise & Causality: Having identified the proton networks, the next logical step is to assign each proton to its directly attached carbon atom. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive and reliable method for determining one-bond ¹H-¹³C correlations.[4][5] An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct, one-bond connection between a specific proton and a specific carbon.

Experimental Protocol: ¹H-¹³C HSQC

  • Spectrometer Setup: Use the same sample. Tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This can also provide editing information (CH/CH₃ vs. CH₂).

    • Spectral Width: Set the ¹H dimension as before. Set the ¹³C dimension to cover the full carbon range (e.g., 0-200 ppm).

    • ¹J(CH) Coupling Constant: Optimize for an average one-bond C-H coupling of 145 Hz, a standard value for both sp² and sp³ carbons.

    • Number of Scans: Acquire 2-8 scans per increment.

    • Increments: Collect 256-512 increments in the t₁ dimension.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Expected Results & Interpretation: The HSQC spectrum will provide a direct link between the proton and carbon chemical shifts for all protonated carbons.

  • We can now unambiguously assign the ¹³C signals for C2, C4, C5, C3', C4', C5', C6', and the methyl carbon C7'.

  • Quaternary carbons (like the carbonyl C7, C3, C1', C2', and the thiophene C3) will be absent from the HSQC spectrum, which is a key piece of diagnostic information.[6]

Experiment 3: Assembling the Fragments with HMBC

Expertise & Causality: This is the final and most critical experiment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²J_CH, ³J_CH, ⁴J_CH).[4][7] It is the master tool for piecing together the molecular skeleton, as it reveals connectivity across quaternary carbons and heteroatoms, which were invisible to COSY and HSQC. One-bond correlations are suppressed, allowing these weaker, long-range couplings to be observed.[4]

Experimental Protocol: ¹H-¹³C HMBC

  • Spectrometer Setup: Use the same sample and tuning as for HSQC.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence.

    • Spectral Width: Use the same spectral widths as the HSQC.

    • Long-Range Coupling Constant: Optimize the experiment for a nJ(CH) value of 8-10 Hz. This range is a good compromise for detecting typical two- and three-bond couplings.[8]

    • Number of Scans: Acquire 8-32 scans per increment, as long-range correlations are weaker.

    • Increments: Collect 512-1024 increments for better resolution.

  • Processing: Process similarly to other 2D spectra.

NMR_Correlations cluster_HSQC HSQC (¹J) cluster_HMBC HMBC (ⁿJ) C1 C H1 H C1->H1 1-Bond C2 C H1->C2 ²J (2-Bond) H2 H C3 Cq H2->C3 ³J (3-Bond)

Caption: HSQC identifies direct C-H bonds; HMBC reveals the skeleton.

Expected Results & Interpretation: The HMBC spectrum will provide the definitive connections to validate the proposed structure. The key correlations to look for are:

  • Thiophene-Carbonyl Link: Protons on the thiophene ring, specifically H2 and H4, should show a three-bond correlation (³J) to the carbonyl carbon (C7). This confirms the benzoyl group is attached to C3 of the thiophene.

  • Benzoyl-Carbonyl Link: Protons on the benzoyl ring, especially H6' and H3', should show correlations to the same carbonyl carbon (C7), confirming the other side of the ketone linkage.

  • Thiomethyl Group Placement: The methyl protons (H7') should show a strong three-bond correlation (³J) to the aromatic carbon C1' and a two-bond correlation (²J) to C2'. This unambiguously places the -SCH₃ group at the C2' position of the benzoyl ring.

Data Synthesis: A Validated Structure

By integrating the data from all three experiments, we can build an unassailable case for the proposed structure.

Atom ¹H δ (ppm) (Hypothetical)¹³C δ (ppm) (Hypothetical)COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H2 7.85128.5H5C2C3, C4, C5, C7
C3 -140.2---
H4 7.30126.8H5C4C2, C3, C5, C7
H5 7.60132.1H2, H4C5C3, C4
C1' -135.5---
C2' -138.0---
H3' 7.45130.5H4'C3'C1', C5', C7
H4' 7.55129.0H3', H5'C4'C2', C6'
H5' 7.40125.5H4', H6'C5'C1', C3'
H6' 7.25127.2H5'C6'C2', C4', C7
C7 (C=O) -188.0---
H7' (-SCH₃) 2.5015.8-C7'C1', C2'

Table 1: Summary of hypothetical 1D and 2D NMR data and correlations for 3-(2-thiomethylbenzoyl)thiophene. Key diagnostic HMBC correlations are shown in bold.

The convergence of the data provides the necessary validation:

  • COSY defines the two separate aromatic spin systems.

  • HSQC links each proton to its carbon partner.

  • HMBC definitively connects the thiophene ring, the carbonyl group, the benzoyl ring, and the thiomethyl group in the exact arrangement proposed in Figure 1.

This systematic, multi-technique approach transforms NMR from a simple characterization tool into a powerful engine for structural validation, providing the high level of confidence required in modern chemical research and development.

References

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • University of California, San Diego. Long-range heteronuclear correlation. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Araya-Maturana, R., et al. (2007). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Natural Product Communications. [Link]

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Biological activity of "3-(2-thiomethylbenzoyl)thiophene" compared to known thiophene drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the hypothetical biological activity of the novel compound "3-(2-thiomethylbenzoyl)thiophene" against established thiophene-containing drugs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new thiophene derivatives.

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2][3] The unique physicochemical properties of the thiophene ring, such as its aromaticity and ability to engage in various molecular interactions, contribute to its success as a pharmacophore.[4][5] This guide will explore the hypothetical potential of "3-(2-thiomethylbenzoyl)thiophene" by comparing its projected performance in key in-vitro assays against well-known therapeutic agents that also feature the thiophene moiety.

Structural and Mechanistic Context of Comparator Thiophene Drugs

To establish a baseline for our comparative analysis, we will consider the mechanisms of several prominent thiophene-based drugs:

  • Olanzapine: An atypical antipsychotic, Olanzapine functions primarily as an antagonist of dopamine D2 and serotonin 5HT2A receptors.[6][7][8][9] Its action on these receptors helps to alleviate the positive and negative symptoms of schizophrenia.[6][8]

  • Prasugrel: This antiplatelet agent is a thienopyridine that acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[10][11][12][13] By blocking this receptor, Prasugrel inhibits platelet activation and aggregation, which is crucial in preventing thrombotic events in patients with acute coronary syndrome.[14][15]

  • Raloxifene: A selective estrogen receptor modulator (SERM), Raloxifene exhibits tissue-specific estrogenic and antiestrogenic effects.[16][17][18] It acts as an estrogen agonist in bone, helping to prevent osteoporosis, while functioning as an estrogen antagonist in breast and uterine tissues.[18][19]

  • Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine increases the levels of these neurotransmitters in the central nervous system.[20][21][22][23] This dual-action mechanism makes it effective for treating depression, anxiety, and neuropathic pain.[23][24]

  • Tiotropium: This is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[25][26] Tiotropium blocks muscarinic receptors in the airways, leading to bronchodilation.[27][28][29]

The structural diversity of these drugs underscores the versatility of the thiophene scaffold. Below is a diagram illustrating the structural comparison of our novel compound with these established drugs.

Structural_Comparison 3-(2-thiomethylbenzoyl)thiophene 3-(2-thiomethylbenzoyl)thiophene Olanzapine Olanzapine 3-(2-thiomethylbenzoyl)thiophene->Olanzapine Prasugrel Prasugrel 3-(2-thiomethylbenzoyl)thiophene->Prasugrel Raloxifene Raloxifene 3-(2-thiomethylbenzoyl)thiophene->Raloxifene Duloxetine Duloxetine 3-(2-thiomethylbenzoyl)thiophene->Duloxetine

Caption: Structural relationship of the novel compound to known drugs.

Hypothetical Comparative Biological Activity

The following sections present hypothetical data to frame the potential biological profile of "3-(2-thiomethylbenzoyl)thiophene".

Antimicrobial Activity

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[4][5] We hypothesize that "3-(2-thiomethylbenzoyl)thiophene" may exhibit antibacterial and antifungal properties. The following table presents a hypothetical comparison of its Minimum Inhibitory Concentration (MIC) against representative microorganisms.

MicroorganismGram Stain3-(2-thiomethylbenzoyl)thiophene (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Staphylococcus aureusGram-positive161-
Escherichia coliGram-negative320.5-
Candida albicansFungus8-2
Data is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and many thiophene-containing compounds have shown anti-inflammatory effects.[1][3] The in vitro anti-inflammatory activity of "3-(2-thiomethylbenzoyl)thiophene" is hypothetically assessed using the albumin denaturation assay, a common method for screening anti-inflammatory drugs.[30][31][32][33]

CompoundConcentration (µg/mL)% Inhibition of Albumin Denaturation
3-(2-thiomethylbenzoyl)thiophene 10045%
20068%
40085%
Diclofenac Sodium (Standard) 10092%
Data is hypothetical and for illustrative purposes only.
Anticancer Activity

The anticancer potential of thiophene derivatives is an active area of research.[1][3] A hypothetical cytotoxicity screening of "3-(2-thiomethylbenzoyl)thiophene" against a human cancer cell line is presented below, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

Cell Line3-(2-thiomethylbenzoyl)thiophene (IC50, µM)Doxorubicin (IC50, µM)
MCF-7 (Breast Cancer) 12.51.2
Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to generate the hypothetical data presented above. These are standardized methods that provide a robust framework for initial screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[34][35][36]

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Aseptically prepare a suspension of the microorganism in sterile broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.[34]

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).[34]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible growth (turbidity).[34]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum C Inoculate Plate A->C B Serial Dilution of Compound B->C D Incubate C->D E Read Results (Visual/Spectrophotometer) D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

In Vitro Anti-inflammatory Assay: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[30][32][33]

Materials:

  • Test compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Positive control (e.g., Diclofenac Sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v albumin solution and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Measurement: Measure the turbidity of the solutions at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[37][38][39]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[40]

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[38]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[41]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Discussion and Future Directions

This guide has presented a hypothetical yet scientifically grounded framework for evaluating the biological potential of "3-(2-thiomethylbenzoyl)thiophene." The illustrative data suggests that this novel compound could possess a multifaceted biological profile, with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

The next logical steps in the investigation of "3-(2-thiomethylbenzoyl)thiophene" would involve the actual synthesis and in vitro testing of the compound using the protocols detailed in this guide. Should the experimental results align with the hypothetical data, further studies would be warranted. These could include more extensive screening against a broader panel of microbial strains and cancer cell lines, as well as more advanced assays to elucidate the specific mechanisms of action. For instance, investigating the compound's effect on inflammatory signaling pathways, such as NF-κB, could provide deeper insights into its anti-inflammatory potential.[31]

Ultimately, the journey from a novel chemical entity to a therapeutic agent is long and complex. However, by leveraging established methodologies and a rational, comparative approach, researchers can efficiently navigate the early stages of drug discovery and unlock the potential of promising new compounds like "3-(2-thiomethylbenzoyl)thiophene."

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.